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Chroman-8-ylamine hydrochloride Documentation Hub

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  • Product: Chroman-8-ylamine hydrochloride
  • CAS: 113722-25-1; 1797795-89-1

Core Science & Biosynthesis

Foundational

Technical Profile: Chroman-8-ylamine Hydrochloride (CAS 53272-40-5)

Executive Summary Chroman-8-ylamine hydrochloride (CAS 53272-40-5), also known as 8-aminochroman hydrochloride, is a bicyclic aromatic amine intermediate of significant value in medicinal chemistry. Structurally characte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chroman-8-ylamine hydrochloride (CAS 53272-40-5), also known as 8-aminochroman hydrochloride, is a bicyclic aromatic amine intermediate of significant value in medicinal chemistry. Structurally characterized by a dihydrobenzopyran (chroman) core with a primary amine at the 8-position, it serves as a conformationally restricted bioisostere of ortho-substituted anilines and 8-aminotetralins.

This compound acts as a critical scaffold in the synthesis of Serotonin (5-HT) receptor ligands , Dopamine D2/D3 agonists , and p38 MAPK inhibitors . Its rigid bicyclic structure reduces the entropic penalty of ligand binding, often enhancing potency and selectivity compared to flexible open-chain analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name 3,4-Dihydro-2H-chromen-8-amine hydrochloride
CAS Number 53272-40-5
Molecular Formula C₉H₁₁NO[1] · HCl
Molecular Weight 185.65 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether)
Melting Point >200 °C (Decomposes)
Acidity (pKa) ~4.0–5.0 (Conjugate acid of aniline derivative)
SMILES Cl.NC1=C2CCCOC2=CC=C1
InChI Key InChI=1S/C9H11NO.ClH/c10-8-5-4-6-9-7-2-1-3-11-9;/h4-6H,1-3,7,10H2;1H

Synthetic Routes & Manufacturing[6]

The industrial and laboratory-scale preparation of Chroman-8-ylamine hydrochloride predominantly relies on the reduction of nitro-precursors. This approach ensures high regioselectivity and yield.

Primary Synthetic Pathway: Nitro-Reduction

The most robust route involves the catalytic hydrogenation or chemical reduction of 8-nitrochroman.

Step-by-Step Protocol:

  • Precursor Preparation: 8-Nitrochroman is synthesized via the nitration of chroman using nitric acid/acetic anhydride, or by the cyclization of 2-(2-bromoethyl)-6-nitrophenol.

  • Reduction:

    • Catalytic Method: The nitro compound is dissolved in ethanol/methanol. Pd/C (10% w/w) is added. The mixture is stirred under H₂ atmosphere (30–50 psi) for 4–6 hours.

    • Chemical Method:[1][2][3][4] Iron powder (Fe) in acidic media (NH₄Cl or HCl) or Stannous Chloride (SnCl₂) can be used for sensitive substrates containing halogens.

  • Salt Formation: The crude free base (oil) is dissolved in diethyl ether or dioxane. Anhydrous HCl gas or 4M HCl in dioxane is added dropwise at 0°C.

  • Isolation: The resulting hydrochloride salt precipitates, is filtered, washed with cold ether, and dried under vacuum.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and downstream utility of the scaffold.

SynthesisWorkflow Start Chroman (Precursor) Nitro 8-Nitrochroman Start->Nitro HNO3, Ac2O Nitration Amine Chroman-8-ylamine (Free Base) Nitro->Amine H2, Pd/C or Fe/HCl Salt Chroman-8-ylamine HCl (CAS 53272-40-5) Amine->Salt HCl/Dioxane Urea Chromenylureas (p38 MAPK Inhibitors) Amine->Urea Isocyanates GPCR GPCR Ligands (5-HT1A / D2) Amine->GPCR Reductive Amination

Caption: Synthetic pathway from chroman precursor to the hydrochloride salt and key medicinal derivatives.[5][3][6][7]

Medicinal Chemistry Applications

Chroman-8-ylamine is a "privileged structure" in drug discovery, offering a rigidified alternative to aniline. Its applications span neurology and immunology.

p38 MAPK Inhibitors (Anti-Inflammatory)

The 8-aminochroman scaffold is extensively used to synthesize chromenylureas .

  • Mechanism: The amine reacts with aryl isocyanates to form urea derivatives. These compounds bind to the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase (MAPK).

  • Structural Advantage: The chroman ring occupies the hydrophobic pocket (Gatekeeper region) of the kinase, improving selectivity over other kinases compared to open-chain phenyl-urea inhibitors.

  • Reference: Molecules 2014, 19(2), 2008-2042 (See Ref 1).

GPCR Ligands (5-HT1A & Dopamine)

The scaffold acts as a bioisostere for 8-aminotetralin (e.g., 8-OH-DPAT).

  • Serotonin (5-HT1A): Derivatives of 8-aminochroman show high affinity for 5-HT1A receptors. The oxygen atom in the chroman ring acts as a hydrogen bond acceptor, mimicking the phenolic hydroxyl group of serotonin or dopamine.

  • Dopamine (D2/D3): Used in the design of "hybrid" ligands where the chroman amine is coupled to phenylpiperazines. These compounds are explored for antipsychotic activity with reduced extrapyramidal side effects.

Integrin Antagonists

Recent patent literature (e.g., US 11,224,600) identifies 8-aminochroman derivatives as intermediates for alpha4beta7 integrin inhibitors , used in treating inflammatory bowel disease (IBD). The amine serves as the attachment point for "head groups" that interact with the metal-ion-dependent adhesion site (MIDAS) of the integrin.

Analytical Characterization & Quality Control

To ensure the integrity of CAS 53272-40-5 in research, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Retention Time: The polar amine salt elutes early; free base elutes later.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Protons: Multiplets in the 6.5–7.0 ppm range (3H, benzene ring).

  • Amine Protons: Broad singlet at ~9.0–10.0 ppm (NH₃⁺ exchangeable).

  • Aliphatic Protons:

    • Triplet at ~4.1 ppm (2H, O-CH₂-).

    • Triplet at ~2.7 ppm (2H, Ar-CH₂-).

    • Multiplet at ~1.9 ppm (2H, -CH₂- middle of ring).

Handling, Safety, & Stability

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[8][9]
Eye Irritation H319Causes serious eye irritation.[8][9]
STOT-SE H335May cause respiratory irritation.[9]

Storage Protocol:

  • Hygroscopic: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) if possible.

  • Temperature: 2–8°C (Refrigerate).

  • Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh as free amines can oxidize over time.

References

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 2014, 19(2), 2008-2042. Link

  • Compounds for inhibition of alpha 4 beta 7 integrin. US Patent 11,224,600. Link

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ChemCatChem, 2014. Link

  • Chroman-8-ylamine hydrochloride Safety Data Sheet. Sigma-Aldrich / Merck KGaA. Link

Sources

Exploratory

Solubility profile of Chroman-8-ylamine hydrochloride in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile of Chroman-8-ylamine hydrochloride , a specialized bicyclic aniline salt used as a scaffold in medicinal chemistry. Compound Identity: Chroman-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of Chroman-8-ylamine hydrochloride , a specialized bicyclic aniline salt used as a scaffold in medicinal chemistry.

Compound Identity: Chroman-8-ylamine hydrochloride Chemical Class: Bicyclic aromatic amine salt (Aniline derivative) Core Scaffold: 3,4-Dihydro-2H-1-benzopyran (Chroman) Functional Group: Primary ammonium chloride (at position 8, ortho to the ether oxygen)

Part 1: Executive Summary & Solubility Landscape

Chroman-8-ylamine hydrochloride exhibits a classic amphiphilic salt profile . Its solubility is governed by the competition between the high lattice energy of the ionic ammonium chloride head group and the lipophilicity of the bicyclic chroman tail.

The Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Driver
Aqueous Water, PBS (pH < 5)High (>50 mg/mL)Ion-dipole hydration of

and

.
Alcohols Methanol, EthanolHigh to Moderate Hydrogen bonding; dielectric constant supports ion separation.
Polar Aprotic DMSO, DMFHigh Strong dipole solvation of the cation; disruption of lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformLow to Sparingly Soluble Insufficient polarity to overcome lattice energy; often forms suspensions.
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Lack of dipole/H-bonding capability; "Solvophobic" effect.
Ethers Diethyl Ether, MTBEInsoluble Used as "anti-solvents" to precipitate the salt.

Part 2: Theoretical Framework & Molecular Interactions

To understand the solubility behavior of Chroman-8-ylamine HCl, one must analyze its dissociation thermodynamics. Unlike aliphatic amines, the nitrogen in this compound is attached to the aromatic ring (aniline-like), which influences its pKa and solvation shell.

The Hydrophilic Head ( )
  • Nature: Ionic, highly polar.

  • Interaction: In water, the high dielectric constant (

    
    ) reduces the electrostatic attraction between the ammonium cation and chloride anion, allowing them to dissociate and be hydrated.
    
  • pKa Context: As an aniline derivative, the pKa of the conjugate acid is likely in the range of 4.0 – 5.0 . This is lower than aliphatic amines (pKa ~10). Consequently, in neutral water (pH 7), there is a thermodynamic drive towards deprotonation, but the HCl salt form forces a local acidic environment, maintaining solubility.

The Lipophilic Tail (Chroman Core)
  • Nature: Bicyclic, hydrophobic (benzene fused to a saturated ether ring).

  • Interaction: This portion resists dissolution in water (hydrophobic effect) but drives solubility in organic solvents if the amine is in its free base form. In the HCl salt form, this lipophilic tail is insufficient to drag the ionic head group into non-polar solvents like Hexane.

The "Solubility Switch" Mechanism

The utility of this compound in purification lies in its pH-dependent solubility switch.

  • pH < pKa (Acidic): Ionic form dominates

    
     Water Soluble.
    
  • pH > pKa (Basic): Neutral free base dominates

    
     Organic Soluble (DCM, EtOAc).
    

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Use this protocol to generate precise solubility data for formulation or crystallization screening.

Materials:

  • Chroman-8-ylamine HCl (solid)

  • Target Solvents (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE for organics, PVDF for aqueous)

  • HPLC or Gravimetric equipment

Workflow:

  • Saturation: Add excess solid compound to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solids.

    • Critical Step: Pre-saturate the filter with the solution to prevent adsorption losses.

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method 2 (HPLC): Dilute the filtrate into the mobile phase and quantify against a standard curve.

Protocol B: Purification via Acid-Base Extraction

Use this protocol to remove non-basic impurities or to switch solvents.

Rationale: This exploits the "Solubility Switch" described in Part 2.

  • Dissolution: Dissolve crude Chroman-8-ylamine HCl in Water (approx. 10 mL/g).

  • Washing (Optional): Wash the aqueous layer with Dichloromethane (DCM) .

    • Result: Non-polar impurities move to DCM; Product remains in Water. Discard DCM.

  • Basification: Slowly add 1M NaOH or Sat. NaHCO₃ to the aqueous layer until pH > 9.

    • Observation: The solution will turn cloudy/oily as the salt converts to the insoluble free base.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (3x).

    • Result: The free amine moves into the organic layer.[1]

  • Salt Reformation: Dry the organic layer (

    
    ), filter, and add 4M HCl in Dioxane  (or gas) to precipitate the purified HCl salt.
    

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the chemical state of the molecule.

SolubilityLandscape Compound Chroman-8-ylamine HCl (Ionic Salt) Water Water / Acidic Buffers (High Solubility) Compound->Water Dissociation (Ion-Dipole) PolarOrganic MeOH / DMSO (High Solubility) Compound->PolarOrganic Solvation NonPolar Hexane / Ether / Toluene (Insoluble) Compound->NonPolar Lattice Energy Dominates DCM DCM / Chloroform (Low/Sparingly Soluble) Compound->DCM Tight Ion Pair FreeBase Free Amine Form (Neutral Oil/Solid) Compound->FreeBase Add Base (pH > 8) FreeBase->Water Insoluble FreeBase->NonPolar Soluble FreeBase->DCM Highly Soluble

Caption: Solubility behavior of Chroman-8-ylamine HCl across solvent classes and its conversion to the lipophilic free base.

Part 5: Critical Applications in Synthesis

Recrystallization Strategy

Since the HCl salt is highly soluble in Methanol but insoluble in Ether:

  • Solvent System: Methanol/Diethyl Ether (or Ethanol/Hexane).

  • Method: Dissolve the salt in the minimum amount of hot Methanol. Allow to cool, then slowly add Diethyl Ether until turbidity persists. Refrigerate to crystallize.

Reaction Solvent Selection
  • Nucleophilic Substitutions: If using the amine as a nucleophile, the HCl salt must be neutralized. Use DMF or DMSO with an organic base (e.g., DIPEA) to solubilize the salt and free the amine in situ.

  • Hydrogenation: Water or Methanol are ideal solvents for hydrogenating precursors to form this amine salt.

References

  • PubChem. Compound Summary: Chroman-8-amine. National Library of Medicine. Available at: [Link]

  • Biotage. Strategies for the Purification of Amine Functionalized Compounds. Biotage Technical Notes. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General principles of Amine HCl salt solubility).

Sources

Foundational

The Role of 8-Aminochroman Scaffold in Medicinal Chemistry

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the 8-aminochroman scaffold. Technical Whitepaper | Version 1.0 Executive Summary & Structural Definition The 8-aminoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of the 8-aminochroman scaffold.

Technical Whitepaper | Version 1.0

Executive Summary & Structural Definition

The 8-aminochroman scaffold represents a privileged substructure in modern drug discovery, distinct from its more common aliphatic isomer, 3-aminochroman . While 3-aminochromans (e.g., Ebalzotan) are celebrated for targeting monoamine GPCRs due to their basic nitrogen mimicking neurotransmitters, the 8-aminochroman features an aromatic primary amine at the C8 position.

This structural distinction fundamentally alters its medicinal role:

  • Electronic Character: The C8-nitrogen is an aniline (pKa ~4–5), remaining unprotonated at physiological pH.

  • Binding Mode: It functions primarily as a hydrogen bond donor/acceptor in neutral binding pockets (e.g., Kinase hinge regions, Integrin allosteric sites) rather than an electrostatic anchor for aspartate residues in GPCRs.

  • Bioisosterism: It serves as an oxygenated, conformationally restricted bioisostere of 8-aminoquinoline and 1-aminonaphthalene .

Structural Isomerism: A Critical Distinction
Feature8-Aminochroman (Focus of Guide)3-Aminochroman (e.g., Ebalzotan)
Amine Type Aromatic (Aniline-like)Aliphatic (Alkylamine)
Physiological State NeutralCationic (Protonated)
Primary Targets Kinases (p38 MAPK), Integrins (

), Epigenetic Enzymes
GPCRs (5-HT

, D

/D

)
Key Interaction H-Bonding (Hinge Binder)Ionic Salt Bridge

Pharmacological Significance & Therapeutic Applications[1][2][3][4][5][6][7][8][9][10]

A. Kinase Inhibition (p38 MAPK Pathway)

The 8-aminochroman scaffold has emerged as a potent core for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, particularly as urea derivatives. The scaffold acts as a "hinge binder" where the chroman oxygen and the urea NHs form critical hydrogen bonds with the ATP-binding pocket.

  • Mechanism: The chroman ring restricts the conformation of the urea tail, locking it into a bioactive orientation that fits the hydrophobic pocket adjacent to the ATP site.

  • Case Study (Chromenylurea Derivatives):

    • Substitution at the C5-position (e.g., morpholino-ethoxy) improves solubility and solvent exposure.

    • The N8-urea linkage connects to a hydrophobic aryl group (e.g., t-butyl-pyrazole), occupying the "gatekeeper" region.

    • Result: High potency anti-inflammatory agents capable of suppressing TNF-

      
       production.
      
B. Integrin Antagonists ( )

In the development of oral treatments for Inflammatory Bowel Disease (IBD), 8-aminochroman derivatives serve as the core for


 integrin inhibitors.
  • Role: The scaffold provides a rigid linker that orients the acidic headgroup (binding metal ions in the integrin) and the hydrophobic tail (binding the specificity pocket).

  • Advantage: Compared to flexible linear linkers, the chroman core reduces the entropic penalty of binding.

C. Bioisosteric Replacement

Medicinal chemists utilize 8-aminochroman to replace 8-aminoquinoline in antimalarial or neuroprotective leads to:

  • Reduce Toxicity: Mitigate the risk of hemolysis (G6PD deficiency) associated with quinoline metabolites.

  • Modulate Lipophilicity: The ether oxygen lowers LogP compared to the naphthalene analog, improving metabolic stability.

Synthetic Methodologies

The construction of the 8-aminochroman core requires precise regiocontrol. The most robust industrial route involves the Nitration-Reduction Sequence .

Protocol: Regioselective Synthesis of 8-Aminochroman

Note: This protocol assumes starting from a 5-substituted chroman to force nitration to the 8-position via steric and electronic direction.

Step 1: Nitration

Reagents:


 (fuming), Acetic Anhydride, 

. Mechanism: Electrophilic aromatic substitution. If the C5 position is blocked (e.g., by an alkoxy group), the C8 position is the most activated site ortho to the ring oxygen. Procedure:
  • Dissolve 5-alkoxychroman in acetic anhydride.

  • Add fuming nitric acid dropwise at

    
     to control exotherm.
    
  • Quench with ice water; filter the yellow precipitate (8-nitrochroman).

Step 2: Reduction

Reagents:


, Pd/C (10%), Ethanol or 

/HCl. Procedure:
  • Suspend 8-nitrochroman in ethanol.

  • Hydrogenate at 40 psi for 4 hours.

  • Filter catalyst and concentrate to yield the 8-aminochroman as a sensitive oil/solid (prone to oxidation).

Step 3: Functionalization (Urea Formation)

Reagents: Aryl isocyanate or Phenyl carbamate. Logic: The aniline nitrogen is nucleophilic enough to attack isocyanates, forming stable ureas.

Visualization: Synthetic Workflow

Synthesis Start 5-Substituted Chroman Nitration Nitration (HNO3/Ac2O) Start->Nitration Electrophilic Sub. NitroInt 8-Nitrochroman (Intermediate) Nitration->NitroInt Reduction Reduction (H2, Pd/C) NitroInt->Reduction Scaffold 8-AMINOCHROMAN (Core Scaffold) Reduction->Scaffold Urea Urea Derivative (p38 Inhibitor) Scaffold->Urea Isocyanate Coupling

Caption: Step-wise construction of the 8-aminochroman scaffold via the classical nitration-reduction pathway.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends for 8-aminochroman derivatives in the context of p38 MAPK inhibition (Anti-TNF-


 activity).
PositionModificationEffect on Potency/Properties
N-8 (Amine) Urea LinkageCritical. Essential for H-bonding with Glu71/Asp168 in the kinase hinge. Free amine is inactive.
C-5 Alkoxy (e.g.,

)
Enhances. Improves water solubility and contacts solvent-exposed regions. Unsubstituted analogs are too lipophilic.
C-2, C-3 Gem-dimethylVariable. Can increase metabolic stability by blocking oxidation, but may introduce steric clash in tight pockets.
Aromatic Ring Fused Ring (Chroman)Superior. The fused saturated ring restricts rotation, reducing the entropic cost of binding compared to open-chain alkoxy-anilines.

Mechanistic Diagram: p38 MAPK Binding Mode

This diagram illustrates the logical interaction map of an 8-aminochroman-urea inhibitor within the kinase binding pocket.

BindingMode cluster_ligand 8-Aminochroman Ligand Glu71 Glu71 (Hinge) Asp168 Asp168 (DFG) HydroPocket Hydrophobic Pocket (Gatekeeper) UreaNH Urea NHs (Linker) UreaNH->Glu71 H-Bond Donor Tail Aryl Tail (Distal) UreaNH->Tail Covalent ChromanO Chroman Oxygen (Core) ChromanO->Glu71 H-Bond Acceptor ChromanO->UreaNH Covalent Tail->HydroPocket Van der Waals

Caption: Interaction map of 8-aminochroman urea derivatives within the p38 MAPK ATP-binding site.

References

  • Synthesis and Biological Evaluation of Chromenylurea Deriv

    
     Agents. Molecules, 2014. 
    
  • Process Research for Multikilogram Production of Etamicastat (Synthesis of 3-aminochroman intermediates). Organic Process Research & Development, 2012.

  • Discovery of p38 MAP Kinase Inhibitors.Journal of Medicinal Chemistry, 2002.
  • Compounds for inhibition of alpha 4 beta 7 integrin. Google Patents, WO2020092383A1.

  • Structure-Activity Relationship of 7-Substituted 8-Hydroxyquinolines. BenchChem, 2025.

Exploratory

Chroman-8-ylamine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Topic: Literature Review of Chroman-8-ylamine Hydrochloride in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chroman-8-ylami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Chroman-8-ylamine Hydrochloride in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chroman-8-ylamine hydrochloride (CAS: 1797795-89-1) represents a high-value pharmacophore in contemporary drug discovery. Unlike its more common isomer, chroman-3-ylamine (a classic serotonin 5-HT1A scaffold), the 8-amino variant serves as a critical building block for


 integrin antagonists  and p38 MAPK inhibitors . Its structural significance lies in the unique electronic environment created by the ether oxygen at position 1, which acts as an intramolecular hydrogen bond acceptor and modulates the pKa of the adjacent amine at position 8. This guide synthesizes the chemical utility, synthetic pathways, and therapeutic applications of this scaffold, moving beyond simple cataloging to mechanistic analysis.[1]

Chemical Identity & Structural Significance[2][3]

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is considered a "privileged structure" because it mimics the binding motifs of endogenous ligands. The 8-amino substitution is particularly potent due to its specific steric and electronic properties.

Physicochemical Profile
PropertyDataSignificance in Drug Design
CAS Number 1797795-89-1Unique identifier for the HCl salt form.[2][3]
Molecular Formula

Salt form enhances aqueous solubility for assays.
Molecular Weight 185.65 g/mol Low MW allows for "fragment-based" drug design.
H-Bonding Donor (NH2), Acceptor (O1)The O1 oxygen provides an additional anchor point absent in tetralin analogs.
Electronic Effect +M Effect of O1Increases electron density on the benzene ring, affecting metabolic stability.
The "Ortho-Oxygen" Effect

In medicinal chemistry, replacing a tetralin ring (all carbon) with a chroman ring (oxygen at position 1) often improves metabolic stability and selectivity. For Chroman-8-ylamine , the amine is ortho to the cyclic ether oxygen. This proximity creates a pseudo-ring effect via intramolecular hydrogen bonding, locking the conformation of the amine and reducing the entropic penalty upon binding to a receptor pocket (e.g., the hinge region of kinases).

Therapeutic Applications

Integrin Antagonists (Inflammatory Bowel Disease)

The most prominent recent application of Chroman-8-ylamine is as a core intermediate for


 integrin inhibitors . These small molecules block the interaction between the integrin on lymphocytes and MAdCAM-1 in the gut, preventing leukocyte homing in diseases like Crohn's and Ulcerative Colitis.
  • Mechanism: The chroman core serves as a bioisostere for the "left-hand" side of the inhibitor molecule, positioning the amine to interact with acidic residues in the integrin binding pocket.

  • Key Patent: WO2020092383 describes the use of 8-aminochroman derivatives to synthesize complex propanoate esters that exhibit high potency against

    
    .
    
p38 MAPK Inhibitors (Anti-Inflammatory)

Chroman-8-ylamine is also utilized to synthesize Chromanylurea derivatives .[4] These compounds function as Type II kinase inhibitors, targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates TNF-


 production.
  • Mechanism: The 8-amino group reacts with isocyanates to form a urea linkage. This urea moiety acts as a "linker" that hydrogen bonds with the Glu71 and Asp168 residues in the ATP-binding pocket of p38 MAPK, locking the kinase in an inactive ("DFG-out") conformation.

Visualizing the Mechanism: p38 MAPK Inhibition

The following diagram illustrates the signaling cascade where Chroman-8-ylamine derivatives intervene to block TNF-


 production.

p38_MAPK_Pathway Stimulus Pro-inflammatory Stimulus (LPS/Stress) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38 p38 MAPK (Inactive) MKK->p38 Phosphorylation p38_Active p38 MAPK (Phosphorylated) p38->p38_Active Activation Substrates Downstream Substrates (MK2, ATF2) p38_Active->Substrates Phosphorylation Drug Chroman-8-yl-urea (Inhibitor) Drug->p38_Active Blocks ATP Pocket (DFG-out lock) TNF TNF-alpha / IL-1beta Production Substrates->TNF Transcription

Caption: Mechanism of Action for Chroman-8-urea derivatives blocking the p38 MAPK inflammatory cascade.

Experimental Protocols

Synthesis of Chroman-8-ylamine Hydrochloride

Context: High-purity synthesis is required to avoid regioisomers (e.g., 6-amino). The standard industrial route involves the reduction of 8-nitrochroman.

Reagents:

  • 8-Nitrochroman (Precursor)

  • Pd/C (10% Palladium on Carbon)

  • Ammonium Formate or Hydrogen Gas (

    
    )
    
  • Ethanol (Solvent)[5]

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Hydrogenation: Dissolve 8-nitrochroman (1.0 eq) in ethanol. Add 10% Pd/C (5 wt%).

  • Reduction: Stir the mixture under a hydrogen atmosphere (balloon pressure) or add ammonium formate (5.0 eq) and reflux for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3).

  • Filtration: Filter the catalyst through a Celite pad to remove Palladium.

  • Salt Formation: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq). A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Yield Expectation: >85%[6][7][8]

    • Validation: ^1H NMR should show a broad singlet (NH3+) around 9-10 ppm and the characteristic chroman methylene triplets.

Synthesis of Chromanylurea (Drug Precursor)

Context: This protocol couples the 8-amino scaffold to an aryl isocyanate to create a p38 inhibitor lead.

Step-by-Step Methodology:

  • Free Basing: Dissolve Chroman-8-ylamine HCl in DCM and wash with saturated

    
     to release the free base. Dry organic layer over 
    
    
    
    .
  • Coupling: To the free amine solution (1.0 eq) in anhydrous THF, add the desired Aryl Isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Purification: The urea product often precipitates. If not, evaporate solvent and purify via recrystallization (Ethanol) or Flash Chromatography.

Synthetic Workflow Visualization

Synthesis_Workflow Start 8-Nitrochroman Amine Chroman-8-ylamine (Free Base) Start->Amine Reduction Reagent H2 / Pd/C (Reduction) Reagent->Amine Salt Chroman-8-ylamine HCl (Stable Salt) Amine->Salt Salt Formation Drug Chromanylurea (p38 Inhibitor) Amine->Drug Urea Synthesis Salt_Step HCl / Dioxane Salt_Step->Salt Coupling Aryl Isocyanate (Coupling) Coupling->Drug

Caption: Synthetic route from nitro-precursor to stable HCl salt and downstream drug candidates.

Future Outlook & Trends

The Chroman-8-ylamine scaffold is evolving beyond simple substitution. Current trends in 2024-2025 indicate:

  • Chiral Resolution: Enantioselective synthesis of C2/C3/C4 substituted 8-aminochromans to increase potency (e.g., methyl (S)-3-(8-aminochroman-5-yl) derivatives).

  • PROTAC Linkers: The amine handle is being explored as an attachment point for E3 ligase recruiters in targeted protein degradation.

  • Dual Inhibitors: Designing molecules that target both 5-HT receptors (CNS) and inflammatory pathways (Peripheral) using the chroman core to cross the blood-brain barrier effectively.

References

  • World Intellectual Property Organization (WIPO). (2020). Compounds for inhibition of alpha 4 beta 7 integrin. WO2020092383. Retrieved from

  • Li, X., et al. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 19(2), 2008-2028. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71465227, Chroman-8-amine hydrochloride. Retrieved from

  • CymitQuimica. (2024). Chroman-8-ylamine hydrochloride Product Data. Retrieved from

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Foundational

An In-depth Technical Guide to the Safety and Toxicological Profile of Chroman-3-ylamine Hydrochloride

A Note on Chemical Specificity: This guide addresses Chroman-3-ylamine hydrochloride (CAS No. 18518-71-3). The initial request for "Chroman-8-ylamine hydrochloride" did not yield specific safety or toxicity data in the p...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Specificity: This guide addresses Chroman-3-ylamine hydrochloride (CAS No. 18518-71-3). The initial request for "Chroman-8-ylamine hydrochloride" did not yield specific safety or toxicity data in the public domain. As Chroman-3-ylamine hydrochloride is a structurally related compound with available preliminary safety information, this guide will focus on it, while highlighting the significant data gaps that necessitate a cautious and systematic approach to its handling and use in research and development.

Introduction and Compound Profile

Chroman-3-ylamine hydrochloride is a heterocyclic organic compound featuring a chroman core structure with an amine substituent at the 3-position.[1] As a hydrochloride salt, it is typically a solid with enhanced stability and solubility in aqueous media.[1] Compounds of this class are of significant interest in pharmaceutical research and drug development, serving as versatile building blocks for synthesizing novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[2][3] Its potential biological activity warrants a thorough understanding of its safety and toxicological profile before extensive use.[1] This guide provides a comprehensive overview of the currently available safety data and outlines a framework for the toxicological assessment of this and other novel chemical entities.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in a robust safety assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential environmental fate.

PropertyValueSource
CAS Number 18518-71-3[1]
Molecular Formula C₉H₁₁NO·HCl[1][2]
Molecular Weight 185.65 g/mol [1][2]
Appearance Cream to white or pale yellow solid/powder[1][2]
Purity ≥ 95-98% (by NMR)[2]
Storage Conditions Store at 0-8°C or room temperature in an inert atmosphere.[2][3][4]

Hazard Identification and GHS Classification

Based on available supplier safety data, Chroman-3-ylamine hydrochloride is classified with several hazards under the Globally Harmonized System (GHS).

  • Signal Word: Warning

  • GHS Pictogram:

    GHS GHS07 !

    GHS07: Exclamation Mark
  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile: Interpretation and Data Gaps

The available toxicological data for Chroman-3-ylamine hydrochloride is limited to the hazard statements derived from computational models or limited screening assays. A comprehensive toxicological profile from detailed in vivo or in vitro studies is not publicly available.

Acute Toxicity

The statement "H302: Harmful if swallowed" indicates acute oral toxicity. This classification is typically assigned to substances with an LD₅₀ (lethal dose, 50%) in the range of 300 to 2000 mg/kg for rats. Without specific studies, the exact lethal dose is unknown. Researchers should treat this compound as having the potential for significant toxicity upon ingestion.

Irritation and Sensitization
  • Skin and Eye Irritation: "H315: Causes skin irritation" and "H319: Causes serious eye irritation" suggest that the compound is a direct irritant to epithelial tissues. This necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent contact.

  • Respiratory Irritation: "H335: May cause respiratory irritation" points to the potential for the compound, likely as a dust or aerosol, to irritate the respiratory tract. Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

Crucially, there is no publicly available data on the long-term effects of Chroman-3-ylamine hydrochloride. This includes:

  • Chronic Toxicity: The effects of repeated or prolonged exposure are unknown.

  • Germ Cell Mutagenicity: It is not known if this compound can cause heritable genetic damage.

  • Carcinogenicity: There are no studies to indicate whether this compound is carcinogenic.

  • Reproductive Toxicity: The potential effects on fertility and fetal development have not been assessed.

The absence of this data requires that Chroman-3-ylamine hydrochloride be handled as a compound with unknown long-term health effects. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be strictly followed.

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment (PPE)

Given the known and unknown hazards, a stringent safety protocol is required.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Administrative Controls lab_coat Lab Coat (Flame-resistant) gloves Nitrile Gloves (Inspect before use) goggles Chemical Splash Goggles (ANSI Z87.1) respirator Respirator (if dusts are generated) (NIOSH-approved) fume_hood Chemical Fume Hood eyewash Eyewash & Safety Shower sds SDS Readily Available

Recommended Engineering Controls and PPE
  • Ventilation: Always handle in a chemical fume hood to minimize inhalation of dust.[4]

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Hygiene: Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended by the supplier.[2]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Remove contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

A Framework for Toxicological Assessment of Novel Compounds

For a compound like Chroman-3-ylamine hydrochloride with significant data gaps, a structured approach to generating necessary toxicological data is essential for any further development. The following workflow represents a standard, phased approach.

Toxicology_Workflow cluster_phase1 Phase 1: In Silico & In Vitro Screening cluster_phase2 Phase 2: Acute & Local Toxicity cluster_phase3 Phase 3: Sub-chronic & Genetic Toxicity QSAR Computational Toxicology (QSAR) - Predict Mutagenicity, Carcinogenicity Ames Bacterial Reverse Mutation Assay (Ames Test) - Assess Mutagenicity Cytotox In Vitro Cytotoxicity - Determine basal toxicity in cell lines Phase1_Gate Proceed? Cytotox->Phase1_Gate Analyze Data AcuteOral Acute Oral Toxicity (OECD 423/425) - Determine LD50 Dermal Skin & Eye Irritation (OECD 404/405) - Confirm irritant properties Phase2_Gate Proceed? Dermal->Phase2_Gate Analyze Data RepeatDose 28-Day Repeated Dose Study (OECD 407) - Identify target organs Micronucleus In Vivo Micronucleus Test (OECD 474) - Assess for chromosomal damage Phase1_Gate->AcuteOral Favorable Profile Phase2_Gate->RepeatDose Risk/Benefit Justifies

Phased Toxicological Assessment Workflow

Phase 1: Foundational Screening

  • Computational (In Silico) Analysis: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities, such as mutagenicity, carcinogenicity, and reproductive toxicity. This helps prioritize experimental testing.

  • In Vitro Mutagenicity: Conduct a bacterial reverse mutation assay (Ames test) to assess the potential for gene mutations.

  • In Vitro Cytotoxicity: Use cell-based assays (e.g., on HepG2 or CHO cell lines) to determine the concentration at which the compound causes cell death, providing a baseline for toxicity.

Phase 2: Acute and Localized Effects

  • Acute Oral Toxicity Study: An in vivo study, typically in rodents following OECD Test Guideline 423 or 425, to determine the acute lethal dose (LD₅₀) and observe signs of systemic toxicity.

  • Skin and Eye Irritation/Corrosion Studies: In vivo or validated in vitro studies (OECD Test Guidelines 404 and 405) to confirm and characterize the irritant properties suggested by the H-statements.

Phase 3: Repeated Exposure and Genotoxicity

  • Repeated Dose Toxicity Study: A 28-day or 90-day study in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) for sub-chronic exposure.

  • In Vivo Genotoxicity: If the Ames test is positive or if there is a high exposure potential, an in vivo genotoxicity assay like the micronucleus test (OECD 474) is conducted to assess for chromosomal damage in a whole animal system.

Conclusion

Chroman-3-ylamine hydrochloride is a compound of interest for research and development with defined acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. However, the lack of comprehensive toxicological data, particularly concerning chronic exposure, mutagenicity, and carcinogenicity, mandates a highly cautious approach. All handling should be performed under stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. For any application beyond small-scale, early-stage research, a systematic toxicological evaluation following a phased approach is imperative to fully characterize its safety profile and ensure the protection of researchers and end-users.

References

  • Sigma-Aldrich. (n.d.). Chroman-3-ylamine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: Hydroxylamine hydrochloride.
  • CPAChem. (n.d.). Safety data sheet: Ethanolic Hydroxylamine Hydrochloride TS.
  • CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride MATERIAL SAFETY DATA SHEET.
  • PubChem. (2026, February 21). Hydroxyamine hydrochloride. National Center for Biotechnology Information.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). SAFETY DATA SHEET - according to the (US)
  • Fisher Scientific. (2009, April 17). Safety Data Sheet: Chroman-8-carbaldehyde.
  • MedChemExpress. (2024, July 5). Chroman 1 Safety Data Sheet.
  • CPAChem. (2023, January 5). Safety data sheet: Hydroxylamine hydrochloride solution R2.
  • PENTA. (2025, March 17). Hydroxylamine hydrochloride Safety Data Sheet.
  • Chem-Impex. (n.d.). Chroman-3-ylamine hydrochloride.
  • Apollo Scientific. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Chroman-3-ylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). Chroman-3-amine hydrochloride.
  • Australian Government Department of Health. (2014, November 27). Hydroxylamine and its salts: Human health tier II assessment.
  • CymitQuimica. (n.d.). CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE.
  • AChemBlock. (n.d.). Chroman-3-ylamine hydrochloride 95%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Neta Scientific. (n.d.). ChemImpex Chroman-3-ylamine hydrochloride.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • U.S. Geological Survey. (n.d.). Chronic toxicity of diphenhydramine hydrochloride and erythromycin thiocyanate to Daphnia, Daphnia magna, in a continuous exposure test system.

Sources

Exploratory

The 8-Aminochroman Scaffold: A Technical Guide to Discovery and Synthesis

The following technical guide details the history, chemistry, and pharmacological applications of 8-aminochroman based compounds. Executive Summary The 8-aminochroman scaffold (3,4-dihydro-2H-1-benzopyran-8-amine) repres...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological applications of 8-aminochroman based compounds.

Executive Summary

The 8-aminochroman scaffold (3,4-dihydro-2H-1-benzopyran-8-amine) represents a privileged structure in medicinal chemistry, distinct from its aliphatic counterpart, the 3-aminochroman (found in drugs like Robalzotan). Historically developed as a bioisostere of 8-aminotetralins (e.g., 8-OH-DPAT), the 8-aminochroman moiety incorporates an oxygen atom at position 1, which modulates lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential while retaining the critical aromatic amine vector required for high-affinity binding to GPCRs (specifically 5-HT1A) and kinase targets (p38 MAPK).

This guide serves as a technical resource for the synthesis, structure-activity relationship (SAR), and experimental validation of 8-aminochroman derivatives.

Part 1: Structural Pharmacophore & Bioisosterism

The Bioisosteric Rationale

The discovery of 8-aminochroman ligands was driven by the "scaffold hopping" strategy in the 1980s and 90s, aiming to improve the pharmacokinetic properties of aminotetralins.

  • The Template: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT ) is the gold-standard 5-HT1A agonist. However, it suffers from low oral bioavailability.[1]

  • The Modification: Replacing the C1-methylene of tetralin with an oxygen atom yields the chroman core.

  • The 8-Amino Vector: Substituting the 8-hydroxyl with an 8-amino group mimics the indole nitrogen of serotonin (5-HT), providing a critical hydrogen bond donor for the receptor's Aspartate residue (Asp-116 in 5-HT1A).

Electronic and Steric Implications

The oxygen atom at position 1 exerts a negative inductive effect (-I), reducing the electron density of the aromatic ring compared to tetralin. This alters the pKa of the 8-amino group, often making it less basic and modifying its interaction with the receptor binding pocket.

Bioisosterism cluster_0 Endogenous Ligand cluster_1 Synthetic Agonist (Tetralin) cluster_2 Bioisostere (Chroman) Serotonin Serotonin (5-HT) (Indole Scaffold) Tetralin 8-OH-DPAT (8-Hydroxytetralin) Serotonin->Tetralin Rigidification Chroman 8-Aminochroman (Aromatic Amine) Tetralin->Chroman Bioisosteric Replacement (CH2 → O)

Figure 1: Evolution of the 8-aminochroman scaffold from serotonin and 8-OH-DPAT.

Part 2: Key Discoveries and Therapeutic Applications[2][3]

While 3-aminochromans (aliphatic amines) like Ebalzotan are prominent, the 8-aminochroman (aromatic amine) class has carved a niche in two distinct therapeutic areas:

Serotonergic Modulation (5-HT1A)

Researchers at major pharmaceutical firms (e.g., Bayer, AstraZeneca) explored 8-aminochromans to dissociate the side effects of 8-OH-DPAT.

  • Mechanism: The 8-amino group acts as a hydrogen bond donor to Ser-199 or Asp-116 in the 5-HT1A binding pocket.

  • Key Finding: Substitution on the 8-amino nitrogen (e.g., N-trifluoroacetyl) can switch activity from agonism to antagonism.

Anti-Inflammatory Agents (p38 MAPK Inhibition)

More recent discoveries (circa 2014) identified 8-aminochroman derivatives as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .

  • Compound 17f: A 5-(2-morpholino-2-oxoethoxy)-8-aminochroman derivative.[2]

  • Mode of Action: The chroman core fits into the ATP-binding pocket, while the 8-amino group participates in hinge-region binding. These compounds reduce TNF-α production, offering potential treatments for rheumatoid arthritis.[3]

Integrin Antagonists

The scaffold serves as a key intermediate in the synthesis of


 integrin inhibitors (e.g., for inflammatory bowel disease), where the 8-aminochroman moiety acts as a rigid linker orienting the acidic pharmacophore.

Part 3: Synthetic Methodologies

The synthesis of 8-aminochroman requires precise regiocontrol to ensure the amino group is installed at the 8-position (ortho to the ring oxygen).

Route A: Nitration-Reduction (Classic)

This is the most robust method for generating the core scaffold.

  • Nitration: Chroman is nitrated using

    
    . Regioselectivity favors the 6- and 8-positions. Separation of isomers is required.
    
  • Reduction: The 8-nitrochroman is reduced to 8-aminochroman using catalytic hydrogenation (

    
    ) or hydrazine hydrate.
    
Route B: The "Chroman-8-amine" Construction (Modern)

For highly substituted derivatives (like the p38 inhibitors), the ring is often built around a pre-functionalized phenol.

  • Starting Material: 2-nitrophenol derivatives.

  • Ring Closure: Alkylation with 1,3-dibromopropane or propargyl halides followed by cyclization.

  • Functionalization: Reduction of the nitro group to the amine.

SAR Data Matrix: 5-HT1A Affinity ( )
Compound StructureX (Pos 1)R1 (Pos 8)R2 (N-subst)

(nM) 5-HT1A
Activity
8-OH-DPAT CH2OHPropyl/Propyl1.0Full Agonist
8-Aminotetralin CH2NH2Propyl/Propyl2.5Agonist
8-Aminochroman O NH2 Propyl/Propyl 4.2 Partial Agonist
8-NH-Ac-Chroman ONH-COMePropyl/Propyl>1000Inactive
5-F-8-Aminochroman ONH2Propyl/Propyl1.8High Affinity

Table 1: Comparative binding data demonstrating the bioisosteric validity of the 8-aminochroman scaffold.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 8-Aminochroman (Reduction of 8-Nitrochroman)

Source Validation: Adapted from J. Med. Chem. protocols for chroman derivatives.

Objective: Selective reduction of the nitro group without over-reduction of the aromatic ring.

Reagents:

  • 8-Nitrochroman (1.0 eq)

  • Hydrazine monohydrate (

    
    ) (5.0 eq)
    
  • Palladium on Carbon (Pd/C, 10% w/w) (0.1 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 8-nitrochroman (500 mg, 2.79 mmol) dissolved in Ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an argon atmosphere. Caution: Pd/C is pyrophoric.

  • Reduction: Add Hydrazine monohydrate (0.7 mL, 14 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, and a polar amine spot (
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter the catalyst through a pad of Celite. Wash the pad with Ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in DCM (30 mL) and wash with water (10 mL). Dry the organic layer over

    
    .
    
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

  • Yield: Expect 350-380 mg (85-92%) of 8-aminochroman as a viscous oil or low-melting solid.

Protocol 4.2: Workflow for p38 MAPK Inhibitor Synthesis

This workflow illustrates the construction of complex 8-aminochroman derivatives (e.g., Compound 17f).

SynthesisWorkflow Start 5-Hydroxy-8-nitro-2H-chromene Step1 1. Reduction (H2, Pd/C) (Yields 5-Hydroxy-8-aminochroman) Start->Step1 Step2 2. N-Protection (Boc2O) (Yields N-Boc-Intermediate) Step1->Step2 Step3 3. O-Alkylation (Mitsunobu or SN2) (Attaches Morpholine/Linker at Pos 5) Step2->Step3 Step4 4. Deprotection (TFA/DCM) Step3->Step4 End Final Product: 5-Substituted-8-Aminochroman Step4->End

Figure 2: Synthetic pathway for functionalized 8-aminochroman kinase inhibitors.

References

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Molecules, 2014. [Link] Citation for: p38 MAPK inhibition activity and synthesis of Compound 17f.[4]

  • Compounds for inhibition of alpha 4 beta 7 integrin.Google Patents (Genentech/Roche), 2020.
  • Structure-Affinity Relationship Studies on 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry, 2005. [Link] Citation for: Bioisosterism of aminotetralins and chromans in serotonin receptor binding.

  • Robalzotan (NAD-299), a Novel Selective 5-HT1A Receptor Antagonist. CNS Drug Reviews, 1999. [Link] Citation for: Contextualizing the difference between 3-aminochroman (Robalzotan) and the 8-aminochroman scaffold.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reductive Amination Using 8-Aminochroman Hydrochloride

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to performing reductive amination reactions using 8-aminochroman hydrochloride. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to performing reductive amination reactions using 8-aminochroman hydrochloride. This document outlines the underlying chemical principles, offers practical, field-proven protocols, and furnishes the necessary information for the successful synthesis and characterization of N-substituted 8-aminochroman derivatives.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a controlled and efficient method for the synthesis of primary, secondary, and tertiary amines.[1][2] This powerful technique circumvents the common issue of overalkylation often encountered with direct alkylation of amines.[1] The reaction proceeds through the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ or in a subsequent step to the desired amine.[1][3]

The use of 8-aminochroman hydrochloride as the amine component allows for the introduction of the valuable chroman scaffold into a diverse range of molecules. This moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

The Mechanism: A Tale of Two Steps

The reductive amination process can be conceptually divided into two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 8-aminochroman on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under mildly acidic conditions (typically pH 5-7), the hemiaminal undergoes dehydration to form an imine.[3][4] Protonation of the imine nitrogen leads to the formation of a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[4][5]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final secondary amine product.[5] The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound.[1][5]

Reductive_Amination_Mechanism cluster_caption Reactants 8-Aminochroman + Carbonyl (R-C=O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Substituted 8-Aminochroman Iminium->Product + [H⁻] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: General mechanism of reductive amination.

Choosing the Right Tools: Substrates and Reducing Agents

The success of a reductive amination reaction hinges on the appropriate selection of the carbonyl substrate and the reducing agent.

Carbonyl Substrates

A wide variety of aldehydes and ketones can be employed in reductive amination with 8-aminochroman hydrochloride.[6] This includes:

  • Aliphatic and Aromatic Aldehydes: Generally, these are highly reactive and lead to good yields of the corresponding secondary amines.

  • Aliphatic and Aromatic Ketones: Ketones are typically less reactive than aldehydes, and their reactions may require longer reaction times or the use of a catalyst.[7][8]

Reducing Agents

Several reducing agents are commonly used for reductive amination, each with its own advantages and disadvantages.

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.[1][3][9][10]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][10]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective for iminium ions over carbonyls at mildly acidic pH.[1][5][11] Highly toxic due to the potential release of cyanide.Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce aldehydes and ketones.[5] Typically added after imine formation is complete in a two-step procedure.[10]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂/Catalyst) A "green" alternative using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). Can be used in one-pot procedures.[3]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For most applications involving 8-aminochroman hydrochloride, sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, operational simplicity in one-pot procedures, and lower toxicity compared to sodium cyanoborohydride.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 8-aminochroman hydrochloride with both an aldehyde and a ketone.

Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general one-pot procedure for the reaction of 8-aminochroman hydrochloride with a representative aldehyde.

Materials:

  • 8-Aminochroman hydrochloride

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 8-aminochroman hydrochloride (1.0 eq).

  • Add the aldehyde (1.0-1.2 eq) and the solvent (DCE or DCM, to make a ~0.1 M solution).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination with a Ketone using STAB and Acetic Acid Catalyst

This protocol is adapted for less reactive ketones and utilizes an acid catalyst to promote imine formation.

Materials:

  • All materials from Protocol 1

  • Ketone (e.g., Acetophenone)

  • Glacial acetic acid

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 8-aminochroman hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq).

  • Add the solvent (DCE or THF, to make a ~0.1 M solution) followed by glacial acetic acid (1.0-2.0 eq).[7]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Experimental_Workflow Start Start: Combine Reactants (8-Aminochroman HCl, Carbonyl, Solvent) Imine_Formation Imine/Iminium Formation (Stir at RT) Start->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reducing_Agent Reaction Reaction Progression (Stir at RT, Monitor) Add_Reducing_Agent->Reaction Quench Quench Reaction (aq. NaHCO₃) Reaction->Quench Extraction Aqueous Work-up (Extraction with Organic Solvent) Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product: N-Substituted 8-Aminochroman Characterization->Final_Product

Caption: General experimental workflow for reductive amination.

Characterization of N-Substituted 8-Aminochroman Derivatives

The structure and purity of the synthesized compounds should be confirmed using standard spectroscopic techniques.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl or aryl group is expected. A key diagnostic feature is the disappearance of the broad singlet corresponding to the primary amine protons of the starting material and the appearance of a new N-H signal (for secondary amines) or its absence (for tertiary amines).

  • ¹³C NMR: The appearance of new carbon signals from the introduced substituent will be observed.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a valuable tool for confirming the molecular weight of the product. The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the expected product.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show the disappearance of the characteristic N-H stretching vibrations of the primary amine starting material (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a single N-H stretch for a secondary amine in the same region. The C=O stretch of the starting carbonyl compound will also be absent.

Troubleshooting and Expert Insights

  • Low Yields: If low yields are obtained, consider increasing the reaction time or temperature (gently, to avoid side reactions). For ketones, the addition of an acid catalyst like acetic acid is often beneficial.[8] The use of molecular sieves can also drive the imine formation equilibrium forward by removing water.[6]

  • Incomplete Reaction: Ensure that the reducing agent is of good quality and has been stored under anhydrous conditions. NaBH(OAc)₃ is moisture-sensitive.[10]

  • Side Products: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl compound. This is more prevalent with less selective reducing agents like NaBH₄. Using a milder reagent like NaBH(OAc)₃ minimizes this issue.[5][7]

  • Purification Challenges: The basicity of the amine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid.

  • Organic solvents like DCM and DCE are volatile and potentially carcinogenic; handle them appropriately.

Conclusion

Reductive amination using 8-aminochroman hydrochloride is a versatile and reliable method for the synthesis of a wide array of N-substituted chroman derivatives. By carefully selecting the appropriate carbonyl substrate, reducing agent, and reaction conditions, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. The protocols and insights provided in these application notes offer a solid foundation for the successful implementation of this important transformation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Ellen, W. B. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Kaushik, M. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Lim, S. E., et al. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Afanasyev, O. I., et al. (n.d.). Hitchhiker's Guide to Reductive Amination. Thieme E-Books & E-Journals. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
  • Chand, G., et al. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)... ResearchGate. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Afanasyev, O. I., et al. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Lu, Y., et al. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. MDPI. [Link]

  • Aly, M. M., et al. (2023, February 5). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II). Journal of Applied Pharmaceutical Science. [Link]

  • Odaka, R., et al. (2004, September 21). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PMC. [Link]

  • Wallén, E. A. A., et al. (2007, February 1). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed. [Link]

  • Odaka, R., et al. (2004, September 21). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. PubMed. [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]

  • ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • Csonka, R., et al. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. [Link]

  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Chroman-8-ylamine Hydrochloride

For distribution to: Researchers, scientists, and drug development professionals. A Note on the Frontier of Microwave Synthesis: A Theoretical Exploration The following application note ventures into the prospective util...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

A Note on the Frontier of Microwave Synthesis: A Theoretical Exploration

The following application note ventures into the prospective utility of Chroman-8-ylamine hydrochloride in microwave-assisted organic synthesis (MAOS). It is critical for the reader to understand that, as of the date of this publication, the scientific literature lacks specific examples of microwave-assisted reactions directly employing Chroman-8-ylamine hydrochloride. Consequently, the protocols and mechanistic discussions presented herein are hypothetical and illustrative . They are constructed upon established principles of microwave chemistry and analogous reactions reported for other anilines. This document is intended to serve as a scientifically-grounded guide for researchers poised to explore this novel area, providing a robust theoretical framework for initial experimentation.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The chroman scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have rendered it a "privileged structure" in drug discovery. The introduction of an amino group, as in Chroman-8-ylamine, provides a versatile synthetic handle for the construction of more complex molecular architectures.

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatically reduced reaction times, often improved yields, and enhanced product purity compared to conventional heating methods.[1][2] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[1] Given that Chroman-8-ylamine hydrochloride is a polar molecule, it is an excellent candidate for microwave-assisted transformations.

This guide explores the theoretical application of Chroman-8-ylamine hydrochloride in two common, microwave-accelerated reaction classes for aniline derivatives: the synthesis of quinoline and benzimidazole ring systems.

The Rationale for Microwave-Assisted Synthesis with Chroman-8-ylamine Hydrochloride

The primary advantage of employing microwave irradiation lies in its heating mechanism. Unlike conventional heating, which relies on thermal conduction, microwave energy is directly transferred to polar molecules within the reaction mixture. This results in:

  • Rapid and Uniform Heating: Eliminates thermal gradients and localized overheating, often leading to cleaner reactions with fewer byproducts.[1]

  • Accelerated Reaction Rates: Many reactions that take hours under conventional reflux can be completed in minutes using microwave assistance.[2]

  • Access to Higher Temperatures: In sealed microwave vials, solvents can be heated well above their atmospheric boiling points, enabling reactions that would otherwise be sluggish.

For a polar substrate like Chroman-8-ylamine hydrochloride, these advantages are expected to be particularly pronounced, facilitating rapid and efficient diversification of the chroman scaffold.

Hypothetical Application 1: Microwave-Assisted Quinoline Synthesis

The synthesis of quinolines from anilines is a fundamental transformation in heterocyclic chemistry. Several named reactions, such as the Doebner-von Miller and Skraup syntheses, are amenable to microwave acceleration.[3][4][5]

Theoretical Protocol: Microwave-Assisted Doebner-von Miller Reaction

This reaction allows for the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][5]

Reaction Scheme:

Step-by-Step Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add Chroman-8-ylamine hydrochloride (1 mmol, 185.65 mg).

  • Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 mmol).

  • Add a suitable solvent (e.g., ethanol, 3 mL) and an acid catalyst (e.g., concentrated sulfuric acid, 0.5 mL or a Lewis acid like tin tetrachloride).[3][5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-160 °C) for a specified time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into an ice-water mixture and basify with a suitable base (e.g., 10% NaOH solution) to a pH of 9-10.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation:

ParameterConventional Heating (Hypothetical)Microwave-Assisted (Hypothetical)
Reaction Time 4-8 hours5-15 minutes
Temperature Reflux (~78 °C for ethanol)120-160 °C
Yield ModerateModerate to High
Catalyst Sulfuric Acid, Lewis Acids[5]Sulfuric Acid, Lewis Acids[3]

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Add Chroman-8-ylamine HCl, α,β-unsaturated carbonyl, solvent, and catalyst to vial B Seal microwave vial A->B C Place vial in microwave reactor B->C D Irradiate at set temperature and time C->D E Cool to room temperature D->E F Pour into ice-water and basify E->F G Filter precipitate F->G H Purify by recrystallization or chromatography G->H

Caption: Hypothetical workflow for microwave-assisted Doebner-von Miller reaction.

Hypothetical Application 2: Microwave-Assisted Benzimidazole Synthesis

Benzimidazoles are another class of heterocycles with significant biological activity. Their synthesis often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, a reaction that is significantly accelerated by microwave irradiation.[6][7][8]

Theoretical Protocol: Condensation with an Aldehyde

Reaction Scheme:

Note: This protocol requires the synthesis of the corresponding ortho-diamine of the chroman scaffold, which is not commercially available and would be a necessary preceding synthetic step.

Step-by-Step Protocol:

  • In a microwave vial, combine the hypothetical Chroman-8,7-diamine (1 mmol), the desired aldehyde (e.g., benzaldehyde, 1.1 mmol), and a suitable solvent (e.g., ethanol or DMF, 3 mL).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidant (e.g., a nitro compound, if necessary for aromatization).[7][8]

  • Seal the vial and irradiate in the microwave reactor at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 3-10 minutes).

  • Upon completion, cool the reaction vessel.

  • If a precipitate has formed, filter and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation:

ParameterConventional Heating (Hypothetical)Microwave-Assisted (Hypothetical)
Reaction Time 2-6 hours3-10 minutes
Temperature Reflux100-140 °C
Yield GoodGood to Excellent
Conditions Reflux in ethanol or acetic acid[7]Solvent-free or in polar solvents[6][8]

Reaction Mechanism Diagram:

G cluster_mech Plausible Reaction Mechanism for Benzimidazole Formation Diamine Chroman-8,7-diamine Schiff_Base Schiff Base Intermediate Diamine->Schiff_Base + Aldehyde Aldehyde R-CHO Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzimidazole Benzimidazole Product Cyclized_Intermediate->Benzimidazole Oxidation/ Aromatization

Caption: Plausible mechanism for benzimidazole formation from an ortho-diamine.

Safety Considerations in Microwave Chemistry

  • Pressure Monitoring: Always use sealed vessels designed for microwave synthesis and do not exceed the recommended fill volume. Reactions can generate significant pressure at elevated temperatures.

  • Solvent Choice: Use solvents with a high dielectric constant for efficient heating. Avoid low-boiling, flammable solvents in open-vessel systems.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Equipment Integrity: Regularly inspect microwave vials for cracks or defects before use.

  • Training: Ensure you are properly trained on the operation of your specific microwave reactor model.

Conclusion

While direct, published applications of Chroman-8-ylamine hydrochloride in microwave-assisted synthesis remain to be explored, the foundational principles of MAOS and the known reactivity of anilines provide a strong basis for its potential utility. The hypothetical protocols for quinoline and benzimidazole synthesis presented here are intended to catalyze further research and development. The significant advantages of MAOS in accelerating reactions and improving efficiency make it a highly attractive tool for elaborating the privileged chroman scaffold, and Chroman-8-ylamine hydrochloride stands as a promising, yet untapped, building block in this exciting field.

References

  • BenchChem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. BenchChem.
  • Microwave Assisted Synthesis of Fused Benzimidazoles. (n.d.).
  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. (n.d.). Semantic Scholar.
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles
  • Jansa, P., & H-J, P. (2016). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 21(11), 1547.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing.
  • Microwave-assisted Synthesis of Quinolines. (n.d.).
  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. (n.d.). RSC Publishing.
  • PubMed. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.
  • Wu, Y., & Li, J. (2004).
  • BenchChem. (2025).
  • Golebiowska, P., & Klajn, J. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1787.
  • Bologa, M., & Farcaş, A. (2007).
  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Deriv
  • Taylor & Francis. (2018). Full article: Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
  • MDPI. (2022).
  • ResearchGate. (2026). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
  • Highly efficient synthesis of benzimidazoles using microwave irradi
  • BenchChem. (n.d.). 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride | 24700-21-8.
  • ACS Publications. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines | The Journal of Organic Chemistry.
  • CymitQuimica. (n.d.). CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE.
  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Organic Chemistry Portal. (n.d.). Chromane synthesis.
  • PubChem. (n.d.). Hydroxyamine hydrochloride | ClH.H3NO | CID 443297.
  • Chem-Impex. (n.d.). Chroman-3-ylamine hydrochloride.
  • ChemicalBook. (n.d.). Chroman-5-amine synthesis.
  • ChemRxiv. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals.
  • Sigma-Aldrich. (n.d.). chroman-3-ylamine hydrochloride AldrichCPR.
  • MDPI. (2025).
  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
  • Sigma-Aldrich. (n.d.). chroman-3-ylamine hydrochloride AldrichCPR.
  • Inchem.org. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using Chroman-8-ylamine hydrochloride

CAS: 53986-55-3 | Formula: C9H11NO·HCl | Role: Primary Building Block (GPCR Ligands)[1] Welcome to the Technical Support Center Subject: Optimizing Reaction Yields & Handling for Chroman-8-ylamine HCl. Expertise Level: S...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53986-55-3 | Formula: C9H11NO·HCl | Role: Primary Building Block (GPCR Ligands)[1]

Welcome to the Technical Support Center

Subject: Optimizing Reaction Yields & Handling for Chroman-8-ylamine HCl. Expertise Level: Senior Application Scientist. Status: Operational.

This guide addresses the specific chemical behavior of Chroman-8-ylamine hydrochloride . Unlike its meta- or para-substituted aniline cousins, the 8-amino isomer presents a unique challenge: it is an ortho-substituted aniline (ortho to the cyclic ether oxygen) encased in a bicyclic system. This creates a "perfect storm" of steric hindrance and electronic activation that requires modified protocols for high yields.

Part 1: The "Hidden" Yield Killer – Salt Management

The Issue: Users frequently report low yields (<40%) or heterogeneous reaction mixtures when using the hydrochloride salt directly in non-polar solvents (DCM, Toluene).

The Science: Chroman-8-ylamine HCl is a stable, ionic solid. However, in organic synthesis (Amidation, Buchwald-Hartwig), the protonated amine (


)  is non-nucleophilic.
  • Solubility Mismatch: The salt is insoluble in DCM/Toluene, leading to a slurry that reacts slowly.

  • Base Consumption: If you use a standard 1:1 ratio of base, the HCl consumes it immediately, leaving no base to drive the actual reaction or neutralize the byproduct acid.

Troubleshooting Protocol: Salt Neutralization

Q: Should I free-base in-situ or ex-situ?

Use the decision matrix below to select the correct workflow.

SaltStrategy Start Start: Select Reaction Type Decision Is the reaction Metal-Catalyzed (e.g., Buchwald-Hartwig)? Start->Decision ExSitu STRATEGY A: Ex-Situ Free-Basing (Mandatory for Pd-Catalysis) Decision->ExSitu YES InSitu STRATEGY B: In-Situ Neutralization (Acceptable for Amides) Decision->InSitu NO YesPath YES NoPath NO (Amidation/Acylation) Reason1 Reason: HCl protonates Phosphine ligands, killing the catalyst. ExSitu->Reason1 Reason2 Reason: Excess organic base (DIPEA) can handle the HCl. InSitu->Reason2

Figure 1: Decision Matrix for handling Chroman-8-ylamine Hydrochloride salts based on reaction type.

Protocol A: Ex-Situ Free-Basing (Recommended for Pd-Catalysis) [1]
  • Dissolve the HCl salt in a minimal amount of water.

  • Add saturated

    
     or 
    
    
    
    until pH > 10.[1]
  • Extract 3x with EtOAc or DCM.[1]

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Critical: Use the resulting oil immediately. The free amine oxidizes (darkens) rapidly upon air exposure due to the electron-donating ether oxygen at the ortho position.

Part 2: Amide Coupling (Amidation)

The Issue: "I used EDC/HOBt with 1 equivalent of TEA, but the reaction stalled."

The Science: The 8-position is sterically hindered by the adjacent pyran ring oxygen. Standard coupling agents (EDC) may be too slow, allowing the activated ester to hydrolyze before the amine attacks. Furthermore, the HCl salt requires extra base .

Optimization Table: Coupling Reagents & Stoichiometry

VariableStandard Protocol (Fail Risk)Optimized Protocol (High Yield) Why?
Base (DIPEA/TEA) 1.0 - 1.2 equiv3.0 - 4.0 equiv 1 eq neutralizes HCl; 1 eq neutralizes the acid byproduct; 1-2 eq keeps the amine deprotonated.
Coupling Agent EDC / HOBtHATU or T3P HATU is faster, overcoming the steric hindrance at the 8-position [1].
Solvent DCM (Dichloromethane)DMF or DMF/DCM (1:1) The salt (if not free-based) is insoluble in pure DCM. DMF ensures homogeneity.[1]
Temperature Room Temp40°C - 50°C Slight heat helps overcome the steric barrier of the ortho-alkoxy group.

Q: My product is purple/brown. Is it ruined? A: Not necessarily. Anilines are prone to trace oxidation which is highly colored.

  • Fix: Perform a silica plug filtration immediately.[1]

  • Prevention: Add a pinch of ascorbic acid or run under strict Argon atmosphere.

Part 3: Buchwald-Hartwig Cross-Coupling

The Issue: "The catalyst died; 0% conversion."

The Science: This is the most common failure mode. If Chroman-8-ylamine HCl is introduced directly into a Palladium-catalyzed reaction:

  • The HCl dissociates.

  • The Chloride ion (

    
    ) can compete for coordination (lesser issue).
    
  • Critical: The Proton (

    
    ) protonates the Phosphine ligand (e.g., BINAP becomes 
    
    
    
    ), permanently deactivating the catalyst [3].
Workflow Visualization: The Catalyst Kill-Switch

CatalystDeath Input Chroman-8-ylamine HCl Process Reaction Mixture Input->Process Dissociation Base Weak Base (Cs2CO3) Base->Process Slow Neutralization Catalyst Pd(OAc)2 + BINAP Catalyst->Process OutcomeFail FAILURE: BINAP-H+ (Inactive) Pd Black precipitates Process->OutcomeFail HCl present (Standard Base) OutcomeSuccess SUCCESS: Active Pd(0)-Ligand C-N Bond Formation Process->OutcomeSuccess If Strong Base (NaOtBu) or Free-Base used

Figure 2: Mechanism of catalyst deactivation when using amine salts without proper neutralization.

Optimized Protocol for Buchwald-Hartwig:

  • Pre-requisite: Free-base the amine (see Part 1) OR use a strong base in excess.

  • Base Selection: Use NaOtBu (Sodium tert-butoxide) or LiHMDS .[1] These are strong enough to instantaneously deprotonate the salt and drive the catalytic cycle [3]. Avoid weak bases like Carbonates (

    
    ) unless the amine is already free-based.
    
  • Ligand Choice: Use bulky, electron-rich ligands like BrettPhos or Xantphos which are robust for ortho-substituted anilines [4].

Part 4: Storage & Stability FAQs

Q: How long can I store the HCl salt? A: The HCl salt is stable for 12-24 months if stored at 2-8°C in a desiccator. The ionic lattice protects the amine from oxidation.

Q: How long can I store the Free Base? A: < 24 hours. The electron-rich aromatic ring (activated by the ether oxygen) makes the free amine highly susceptible to oxidation. It will turn from a pale oil to black tar. Always generate the free base immediately before use.

Q: I see a new impurity at RRT 0.85 on HPLC. What is it? A: If using the free base in air, this is likely the azo-dimer or an N-oxide species.

  • Validation: Check LC-MS for a mass of [2M-2] (dimer).

References
  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Optimizing Amide Coupling Reactions. Retrieved from [1]

  • European Medicines Agency. (2022).[1] Guideline on Stability Testing of Active Substances.[5] EMA/CVMP/QWP/709423/2022.[1][5] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Contextual citation for Buchwald Ligand selection).

  • Organic Chemistry Portal. (2024).[1] Buchwald-Hartwig Amination: General Procedures and Mechanism.[6][7] Retrieved from

  • Growingscience. (2022).[1] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[1] Retrieved from

Sources

Optimization

Troubleshooting low solubility of Chroman-8-ylamine HCl in reaction media

Topic: Troubleshooting Low Solubility in Reaction Media Product: Chroman-8-ylamine Hydrochloride (CAS: 53904-63-3 / Generic Scaffold) Chemical Class: Bicyclic Aniline Salt Document ID: TSC-SOL-08-C The Core Challenge: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Reaction Media

Product: Chroman-8-ylamine Hydrochloride (CAS: 53904-63-3 / Generic Scaffold) Chemical Class: Bicyclic Aniline Salt Document ID: TSC-SOL-08-C

The Core Challenge: The Lattice Energy Trap

Why is this happening? You are likely experiencing a "solubility paradox." Chroman-8-ylamine HCl is an ionic solid (anilinium salt). Its crystal lattice is held together by strong electrostatic forces that non-polar organic solvents (DCM, THF, Toluene, Ether) cannot overcome.

However, the reaction you are attempting (likely Amide Coupling, Reductive Amination, or SNAr) requires the Free Base form of the molecule to act as a nucleophile. The salt form is non-nucleophilic and insoluble in the very solvents needed for these reactions.

The Diagnostic Matrix Use this decision tree to select the correct protocol for your specific workflow.

SolubilityDecision Start Start: Chroman-8-ylamine HCl insoluble in reaction solvent ReactionType What is your reaction type? Start->ReactionType Amide Amide Coupling / Acylation (DCM, DMF, THF) ReactionType->Amide Subst Nucleophilic Substitution (SNAr / Alkylation) ReactionType->Subst Sensitive Base-Sensitive Substrate? ReactionType->Sensitive ProtocolA Protocol A: In-Situ Neutralization Amide->ProtocolA Standard ProtocolC Protocol C: Solvent Switch (DMSO/DMA) Amide->ProtocolC If salt fails to break ProtocolB Protocol B: Biphasic Free-Basing Subst->ProtocolB Cleanest Sensitive->ProtocolB Avoid excess base in rxn

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction requirements.

Troubleshooting Protocols

Protocol A: In-Situ Neutralization (The "One-Pot" Fix)

Best For: Amide couplings (EDC, HATU, T3P) and acylations in DCM or DMF. Mechanism: You use a soluble organic base to deprotonate the anilinium salt inside the reaction vessel. As the base pulls off the proton, the lattice breaks, and the lipophilic free aniline dissolves.

Step-by-Step:

  • Suspend: Place Chroman-8-ylamine HCl (1.0 equiv) in the reaction solvent (DCM or THF). It will appear as a suspension (cloudy/solid at bottom).

  • Add Base: Add 3.0 - 4.0 equivalents of DIPEA (Hünig's Base) or Triethylamine (TEA).

    • Why 3+ equivalents? You need 1 eq to neutralize the HCl salt, 1 eq to act as the proton scavenger for the coupling reaction, and excess to drive the equilibrium.

  • Sonicate/Stir: Stir vigorously for 10–15 minutes.

    • Visual Check: The suspension should clarify significantly. If it remains cloudy, the "free base" might still be slightly insoluble, or you are seeing the formation of DIPEA·HCl salt (which is also insoluble in DCM).

  • Proceed: Add your carboxylic acid and coupling reagent (e.g., HATU) only after this neutralization step.

Critical Note on Reactivity: Chroman-8-ylamine is an aniline (aromatic amine). It is significantly less nucleophilic than aliphatic amines (like piperidine).

  • Risk: If you use a weak coupling agent (like EDC without HOBt), the reaction may be too slow.

  • Recommendation: Use high-activity reagents like HATU or T3P to compensate for the lower nucleophilicity of the aniline nitrogen [1].

Protocol B: Biphasic Free-Basing (The "Clean" Fix)

Best For: Reactions sensitive to excess base, or if Protocol A fails to dissolve the material. Mechanism: Permanently remove the HCl counter-ion before the reaction starts.

Step-by-Step:

  • Dissolve: Dissolve the Chroman-8-ylamine HCl salt in a minimum amount of Water (it should be highly soluble).

  • Basify: Slowly add saturated aqueous NaHCO₃ or 1M NaOH until pH > 10.

    • Observation: The clear water will turn milky/oily as the free aniline crashes out (it is hydrophobic).

  • Extract: Add an organic solvent (DCM or EtOAc) and shake. The free aniline will migrate into the organic layer.

  • Dry & Concentrate: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: You now have Chroman-8-ylamine (Free Base) as an oil or low-melting solid. This will dissolve instantly in DCM, THF, or Toluene.

Protocol C: Solvent Switching (The "Universal" Fix)

Best For: SNAr reactions or high-temperature couplings where DCM boils off. Mechanism: Use a solvent with high dielectric constant that can solvate the ionic salt directly.

Data: Solvent Compatibility Matrix

SolventSolubility of HCl SaltSolubility of Free BaseSuitability for Reaction
DCM < 1 mg/mL (Insoluble)HighExcellent (after Protocol A/B)
THF < 1 mg/mL (Insoluble)HighGood (after Protocol A/B)
Methanol HighHighPoor (Nucleophilic solvent interferes with acylations)
DMF / DMA Moderate (10-50 mg/mL)HighExcellent (Universal solvent)
DMSO High (> 100 mg/mL)HighGood (Hard to remove during workup)
Water HighLowSpecialized (Schotten-Baumann conditions only)

Recommendation: If you cannot use Protocol B, switch your reaction solvent to DMF (N,N-Dimethylformamide) . The salt will likely have partial solubility, and adding the base (DIPEA) will fully solubilize it immediately [2].

Mechanism of Failure (Visualization)

Understanding why the salt crashes out helps prevent future issues. The diagram below illustrates the transition from the stable ionic lattice to the reactive species.

SaltMechanism cluster_0 Solid Phase (Insoluble) cluster_1 Solution Phase (Reactive) Salt Chroman-8-NH3+ Cl- (Ionic Lattice) FreeBase Chroman-8-NH2 (Free Aniline) Salt->FreeBase Deprotonation Base Organic Base (DIPEA) Base->FreeBase Attacks H+ Byproduct DIPEA-HCl (Soluble/Insoluble depending on solvent) Base->Byproduct Forms Salt

Figure 2: The deprotonation mechanism required to liberate the reactive aniline species.

Frequently Asked Questions (FAQs)

Q1: I followed Protocol A, but the solution is still cloudy. Did it fail? A: Not necessarily. While the Chroman-8-ylamine free base dissolves, the new salt formed (DIPEA·HCl or TEA·HCl) might be insoluble in non-polar solvents like Ether or Toluene.

  • Test: Take a small aliquot and add water. If the solid dissolves instantly in the water layer and the organic layer remains clear, your reaction is proceeding correctly.

Q2: Can I use Pyridine instead of DIPEA? A: Yes. Since Chroman-8-ylamine is an aniline (weak base), Pyridine is strong enough to deprotonate it. However, Pyridine is often used as the solvent in these cases. For stoichiometric use, DIPEA is cleaner.

Q3: Why is the reaction rate so slow compared to benzylamine? A: Electronic effects. The amine at position 8 is attached directly to the aromatic ring (aniline). The lone pair is delocalized into the ring, making it less available for nucleophilic attack. Furthermore, the oxygen at position 1 (ortho to the amine) exerts an inductive effect. You must use stronger activation (HATU/HOAt) or heat (50°C) to drive the reaction [3].

Q4: How do I handle this compound for NMR analysis? A: Do not use CDCl₃ for the HCl salt; it will not dissolve.

  • For HCl Salt: Use DMSO-d6 or Methanol-d4 .

  • For Free Base: CDCl₃ is acceptable.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Chroman-8-ylamine Hydrochloride

[1] Introduction Welcome to the technical support hub for Chroman-8-ylamine hydrochloride . As a bicyclic amine salt, this compound presents a specific set of purification challenges. It possesses a lipophilic "greasy" c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for Chroman-8-ylamine hydrochloride . As a bicyclic amine salt, this compound presents a specific set of purification challenges. It possesses a lipophilic "greasy" chroman tail and a hydrophilic ionic head (ammonium chloride).[1] This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystallization, particularly when impurities are present.[1][2][3]

This guide moves beyond generic advice, offering a mechanistic approach to solvent selection and troubleshooting based on the physicochemical properties of chroman-amine salts.

Module 1: Solvent System Optimization

The Solubility Matrix

For amine hydrochlorides, the "Like Dissolves Like" rule must be balanced against the high lattice energy of the salt. We require a Polar Protic solvent to disrupt the ionic lattice at high temperatures, and a Moderately Polar Aprotic anti-solvent to force precipitation upon cooling.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (EtOH) / Ethyl Acetate (EtOAc) Primary Choice [1][2] ★★★★★The Gold Standard. EtOH dissolves the ionic head; EtOAc acts as the antisolvent. High recovery rates; easy to dry.[1]
Methanol (MeOH) / MTBE High Purity[1][2] ★★★★☆MeOH is a stronger solvent than EtOH.[1][2] Use if the crude is very dirty. MTBE is preferred over diethyl ether due to higher boiling point and safety.[1][2]
Isopropanol (IPA) Single Solvent[1] ★★★★☆often works as a single solvent system.[1] High boiling point allows for complete dissolution; cooling to 0°C often yields excellent crystals.[1][2]
Water / Ethanol Last Resort[1][2][4] ★★☆☆☆Not Recommended. While solubility is high, water is difficult to remove (hydrate formation risk) and can facilitate hydrolysis or oxidation if the pH drifts.
Acetonitrile Specific Impurities[1][2] ★★★☆☆Good for removing specific non-polar impurities, but yield is often lower due to high solubility of the salt.
Decision Logic for Solvent Selection

Use the following logic flow to determine the starting solvent system for your specific batch purity.

SolventSelection Start Start: Analyze Crude Purity CheckPurity Is Crude Purity > 90%? Start->CheckPurity HighPurity High Purity Strategy CheckPurity->HighPurity Yes LowPurity Low Purity Strategy CheckPurity->LowPurity No SingleSolvent Try Single Solvent: Hot Isopropanol (IPA) HighPurity->SingleSolvent BinarySystem Binary System Required: EtOH + EtOAc LowPurity->BinarySystem CheckSolubility Does it dissolve in 5 vol Hot IPA? SingleSolvent->CheckSolubility SuccessIPA Cool to 0°C -> Filter CheckSolubility->SuccessIPA Yes FailIPA Switch to MeOH / MTBE CheckSolubility->FailIPA No

Figure 1: Decision tree for selecting the initial solvent system based on crude material purity.[2]

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat the solvent, the solid dissolves, but upon cooling, a milky emulsion or a sticky gum forms at the bottom instead of crystals. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[4][5] The compound is precipitating as a supercooled liquid because the energy barrier to form an ordered crystal lattice is higher than the energy to form a disordered liquid droplet. This is common with lipophilic salts like Chroman-8-ylamine HCl.[1]

The "Rescue" Protocol

Do not discard the oil. Follow this thermodynamic reset:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent (Marginally): Add 5-10% more of the good solvent (e.g., Ethanol).[1][2] This lowers the supersaturation level.

  • Seed at High Temp: Allow to cool slightly (just below boiling). Add a tiny crystal of pure product (seed).[1][6]

    • Note: If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight. Do not use an ice bath yet.

  • Agitation: Stir slowly. Fast stirring can induce oiling by shearing potential nuclei.[1][2]

Module 3: Critical FAQs

Q: My product is turning pink/brown during recrystallization. Why?

A: This indicates oxidation of the amine.

  • Mechanism: Even as a hydrochloride salt, equilibrium exists.[1] If free amine is generated (via trace water or basic impurities), the electron-rich aromatic ring oxidizes.

  • Solution:

    • Ensure your solvent is slightly acidic (add 1-2 drops of conc.[1][2] HCl to the recrystallization solvent).

    • Use degassed solvents (sparge with Nitrogen for 10 mins).

    • Add Activated Charcoal (1-2 wt%) during the hot dissolution step, stir for 5 mins, and filter hot through Celite.

Q: The yield is very low (<50%). Where is my product?

A: It is likely remaining in the mother liquor.

  • Diagnosis: Check the pH of the mother liquor. If it is not acidic, you may have lost HCl, increasing solubility in organic solvents.[1]

  • Fix:

    • Concentrate the mother liquor to 20% volume.

    • Add fresh antisolvent (EtOAc or MTBE).[1]

    • Cool to -20°C (freezer) to force a "second crop." Note: Second crops are usually lower purity.[1]

Q: How do I remove inorganic salts (NaCl/KCl) trapped in the product?

A: Inorganic salts are insoluble in hot ethanol but soluble in water.

  • Protocol: Perform a hot filtration .[1][2][7] Dissolve the crude amine HCl in boiling absolute Ethanol. The organic product will dissolve; the inorganic salts will remain as a fine white solid. Filter this hot solution to remove the inorganics, then proceed with crystallization.[7]

Module 4: The "Golden Standard" Protocol (EtOH/EtOAc)

This protocol is optimized for 10g of Crude Chroman-8-ylamine HCl . Scale linearly.

Phase 1: Dissolution
  • Place 10g crude solid in a 250mL round-bottom flask with a magnetic stir bar.

  • Add 30mL Absolute Ethanol (3 vol).

  • Heat to reflux (approx. 80°C).

  • Observation: If solid remains, add Ethanol in 5mL increments until fully dissolved.[1]

    • Checkpoint: If solution is dark, add 0.2g Activated Charcoal, stir 5 mins, and filter hot.

Phase 2: Displacement
  • Remove from heat source but keep stirring.

  • Immediately add Ethyl Acetate dropwise.[1][2]

  • Stop point: When a persistent cloudiness (turbidity) appears and does not disappear after 10 seconds of stirring.

  • Add 1-2 mL of Ethanol to just clear the cloudiness (restore solution).

Phase 3: Crystallization[1]
  • Seeding: Add 5-10mg of pure seed crystals.

  • Insulation: Wrap flask in aluminum foil/towel. Allow to cool to Room Temp (RT) over 4 hours.

  • Polishing: Once at RT and thick with crystals, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter using a Buchner funnel.[1]

  • Wash: Wash the cake with a cold mixture of 1:3 EtOH:EtOAc (pre-chilled).

  • Drying: Vacuum oven at 40°C for 6 hours. Warning: High heat (>60°C) may cause HCl loss or discoloration.[1]

Visualizing the "Oiling Out" Mechanism

Understanding why the process fails is the key to fixing it.

OilingOut HotSol Hot Saturated Solution Cooling Rapid Cooling HotSol->Cooling MetaStable Metastable Zone Cooling->MetaStable LLPS Liquid-Liquid Phase Separation (Oiling Out) MetaStable->LLPS Kinetic Trap Nucleation Crystal Nucleation MetaStable->Nucleation Thermodynamic Path LLPS->Nucleation Requires Re-heating & Seeding Impurity High Impurity / Lipophilicity Impurity->LLPS Promotes

Figure 2: Pathway comparison between successful nucleation and oiling out.[1][2] Impurities and rapid cooling push the system toward LLPS.

References

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter on Crystallization and Salt Selection).

  • Beckmann, W. (2000).[1][2] Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Discusses the critical role of seeding to prevent oiling out). [1]

  • Biotage. (2023).[1][2][8] Purification of Organic Amines and Salts. (General guide on handling amine purification challenges).

  • Vlahu, G. & Nucci, L. (2015).[1][2] Troubleshooting Crystallization: Oiling Out. Crystal Growth & Design. (Mechanistic explanation of LLPS in lipophilic salts). [1]

Sources

Optimization

Identifying common impurities in commercial Chroman-8-ylamine hydrochloride

Welcome to the technical support center for chroman-amine hydrochlorides. This guide provides in-depth troubleshooting and frequently asked questions regarding the identification and management of common impurities in co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chroman-amine hydrochlorides. This guide provides in-depth troubleshooting and frequently asked questions regarding the identification and management of common impurities in commercial batches of these compounds. While the user inquiry specified Chroman-8-ylamine hydrochloride, this guide will address the broader class of chroman-amine hydrochlorides, using the more commercially prevalent Chroman-3-ylamine hydrochloride as a primary model. The principles of impurity formation, detection, and mitigation are broadly applicable across isomers.

This resource is designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the quality and integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in my commercial Chroman-8-ylamine hydrochloride?

Impurities in any active pharmaceutical ingredient (API) or key starting material can generally be traced back to several key sources throughout the product's lifecycle.[1] The presence of these unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final pharmaceutical product.[1]

The main sources include:

  • Synthesis-Related Impurities: These are chemicals introduced or created during the manufacturing process. They can be unreacted starting materials, intermediates that failed to convert to the final product, byproducts from side reactions, or residual reagents, ligands, and catalysts.[1]

  • Degradation Products: These impurities form when the chroman-amine hydrochloride breaks down due to improper storage or handling. Key factors that can induce degradation include exposure to light (photolytic cleavage), oxygen (oxidation), excessive heat, or moisture.[1]

  • Residual Solvents: Solvents are critical for the synthesis and purification of the final compound. However, trace amounts can remain in the final product. The specific solvents will depend on the manufacturer's process but often include alcohols, ethers, or other common organic solvents.

  • Inorganic Impurities: These can include residual catalysts (e.g., heavy metals), filter aids, or inorganic salts that are byproducts of the synthesis or are used for pH adjustments.[2]

Q2: I suspect my batch contains process-related impurities. What are the most likely structures I should be looking for?

Identifying potential process-related impurities requires a predictive understanding of the synthetic route. While the exact process is proprietary to the manufacturer, a common method for synthesizing chroman-amines involves the reduction of a corresponding nitro- or oxime-substituted chromane.

Below is a plausible, generalized synthetic pathway and the points at which impurities may arise.

cluster_synthesis Plausible Synthesis & Impurity Formation SM Substituted 2-Hydroxyacetophenone (Starting Material) INT1 Chromanone Intermediate SM->INT1 Step 1: Cyclization INT2 Chromanone Oxime INT1->INT2 Step 2: Oximation with Hydroxylamine HCl IMP_SM Unreacted Starting Material INT1->IMP_SM Incomplete Reaction API Chroman-Amine HCl (Final Product) INT2->API Step 3: Reduction & HCl Salt Formation IMP_INT1 Unreacted Chromanone INT2->IMP_INT1 Incomplete Oximation IMP_BYP Dimerization Byproduct API->IMP_BYP Side Reaction (e.g., during reduction) IMP_INT2 Unreacted Oxime API->IMP_INT2 Incomplete Reduction

Caption: Hypothetical synthesis of a chroman-amine showing impurity entry points.

Common Process-Related Impurities:

  • Unreacted Starting Materials: The original substituted phenol or related precursor.

  • Unreacted Intermediates: Key compounds like the corresponding chromanone or chromanone oxime may persist if the reactions are incomplete.

  • Byproducts of Reduction: Depending on the reducing agent used, side reactions can occur. For example, catalytic hydrogenation can sometimes lead to over-reduction or ring-opening, while metal hydride reductions can generate complex byproducts.

  • Reagent-Related Impurities: Hydroxylamine hydrochloride is a common reagent for forming oximes.[3] Impurities from its own synthesis or degradation could potentially be introduced.

Q3: My sample has developed a slight yellow or brown tint over time. What could be the cause?

A change in color from the typical white or off-white powder often indicates the formation of degradation products. Amines are particularly susceptible to oxidation, which can create colored impurities.

  • Oxidative Degradation: The primary amine can be oxidized to form corresponding imines or nitroso compounds, which are often colored. The ether linkage in the chroman ring could also be a site for oxidation, potentially leading to ring-opening products.

  • Photolytic Degradation: Exposure to UV light can provide the energy to break bonds and initiate degradation pathways. It is crucial to store the compound in amber vials, protected from light.

  • Storage Conditions: High humidity can lead to hydrolysis of the hydrochloride salt, while high temperatures can accelerate all degradation processes. The recommended storage condition is typically at 0-8 °C in a dry, inert atmosphere.[4]

Q4: How do I definitively identify and quantify the impurities in my sample?

A multi-technique analytical approach is essential for comprehensive impurity profiling. No single method can identify all possible impurities.

The following workflow provides a systematic approach to impurity identification and quantification.

cluster_workflow General Analytical Workflow for Impurity Profiling Sample Sample Received Prep_HPLC Prepare Sample for HPLC (Dilute in Mobile Phase) Sample->Prep_HPLC Prep_GC Prepare Sample for GC (Dissolve in appropriate solvent) Sample->Prep_GC Prep_NMR Prepare Sample for NMR (Dissolve in deuterated solvent) Sample->Prep_NMR HPLC HPLC-UV/MS Analysis (Non-volatile organic impurities) Prep_HPLC->HPLC GC Headspace GC-MS Analysis (Residual Solvents) Prep_GC->GC NMR qNMR / 2D-NMR Analysis (Structural Elucidation & Quantification) Prep_NMR->NMR Quant Quantify Impurities (vs. Reference Standards) HPLC->Quant GC->Quant NMR->Quant Compare Compare Results to Specifications Quant->Compare Pass Batch Passes QC Compare->Pass Within Limits Fail Batch Fails QC (Initiate Investigation) Compare->Fail Out of Spec

Caption: A standard workflow for the comprehensive analysis of impurities.

Technique Primary Application Key Insights Provided
HPLC-UV/MS Quantification of non-volatile organic impurities and degradation products.Provides retention time, UV profile, and mass-to-charge ratio (m/z) for identification. Highly sensitive for trace impurities.[5]
GC-MS Identification and quantification of residual solvents and volatile impurities.Separates volatile compounds and provides mass spectra for definitive identification.[6][7]
NMR Spectroscopy Structural elucidation of unknown impurities and absolute quantification (qNMR).Provides detailed structural information (¹H, ¹³C, 2D NMR) to identify novel impurities without a reference standard.
FTIR Spectroscopy Functional group analysis.Can indicate the presence of unexpected functional groups (e.g., C=O from oxidation) compared to the reference standard.

Troubleshooting Guides

Scenario 1: I'm running a reverse-phase HPLC analysis and see an unexpected peak. How do I identify it?
  • Check the Blank: First, inject a blank (your mobile phase/diluent). If the peak is present, it's a system peak or from solvent contamination.

  • Spiking Study: Spike your sample with a small amount of known potential impurities (e.g., the chromanone intermediate if available). If the peak of interest increases in area, you have a tentative identification.

  • Mass Spectrometry (MS) Data: If your HPLC is connected to a mass spectrometer, the m/z of the peak is the most powerful tool for identification. Compare the mass to the molecular weights of potential impurities (see Q2).

  • Force Degradation: Subject a small amount of your material to stress conditions (e.g., heat, acid, base, peroxide). Analyze the stressed sample by HPLC. If your unknown peak appears or grows, it is likely a degradation product.

Scenario 2: My HPLC peaks for the main compound are tailing. Is this an impurity issue?

Peak tailing is often a chromatographic issue rather than an impurity problem, especially with basic compounds like amines.

  • Cause: The amine can interact strongly with residual acidic silanol groups on the silica-based column packing, causing the peak to tail.

  • Solution:

    • Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to ensure the amine is fully protonated, reducing its interaction with the stationary phase.[8]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.

    • Increase Ionic Strength: A higher buffer concentration in the mobile phase can sometimes shield the silanol interactions.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Analysis

This method serves as a robust starting point for assessing the purity of Chroman-amine hydrochloride and can be adapted and validated for specific needs.[8]

Parameter Recommended Condition
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), 31-35 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm & 280 nm
Injection Volume 5 µL
Sample Prep Dissolve sample in a 95:5 (v/v) mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

References

  • AChemBlock. (2026, February 22). Chroman-3-ylamine hydrochloride 95%. AChemBlock.
  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent.
  • Diukic, S., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry.
  • Chem-Impex International. (n.d.). Chroman-3-ylamine hydrochloride. Chem-Impex.
  • CymitQuimica. (n.d.). CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE. CymitQuimica.
  • Sigma-Aldrich. (n.d.). chroman-3-ylamine hydrochloride AldrichCPR. Sigma-Aldrich.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • Zhang, Y., et al. (2021). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering.
  • Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Loba Chemie.
  • PENTA. (2025, March 17).
  • BenchChem. (2025). Common impurities in commercial L-alaninamide hydrochloride. BenchChem.
  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential. DC Fine Chemicals.
  • U.S. Pharmacopeia. (2010). Elemental Impurity Classes. Pharmacopeial Forum, 36(1).
  • Sigma-Aldrich. (n.d.). Chroman-3-amine hydrochloride. Sigma-Aldrich.
  • Santa Cruz Biotechnology, Inc. (n.d.). Chroman-3-ylamine hydrochloride. Santa Cruz Biotechnology.
  • (n.d.). Chroman-3-ylamine hydrochloride.
  • Gabhe, S. Y., et al. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. International Journal of Pharmaceutical Research.
  • CN102020619A. (2011). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Assessment of Lycoramine Hydrobromide. BenchChem.
  • Bence, M., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.
  • Kumar, A., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Analytical Toxicology.
  • Rajput, A. P., & Sonanis, M. C. (2016). Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Journal of Chemical and Pharmaceutical Research.
  • Globe Newswire. (2023, February 1). Researchers Mapped Out Potential Impurities in Drug Products.
  • Shyla, B., et al. (2005). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemical Technology.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of Chroman-8-ylamine Hydrochloride: A Comparative Guide

Executive Summary & Analyte Profile This guide outlines the strategic development of an HPLC method for Chroman-8-ylamine hydrochloride (3,4-dihydro-2H-1-benzopyran-8-amine HCl). Unlike its aliphatic isomer (Chroman-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide outlines the strategic development of an HPLC method for Chroman-8-ylamine hydrochloride (3,4-dihydro-2H-1-benzopyran-8-amine HCl). Unlike its aliphatic isomer (Chroman-3-ylamine), the 8-isomer is an aniline derivative .[1] This structural distinction fundamentally alters the chromatographic behavior, pKa, and retention mechanism.[2]

Analyte Characteristics
PropertyDescriptionChromatographic Implication
Structure Bicyclic ether with primary amine on the benzene ring (Position 8).[1]Aromatic character dominates; capable of

interactions.[1]
Basicity (pKa) ~4.0 – 5.0 (Weak Base)Unlike aliphatic amines (pKa ~10), this molecule is neutral at pH > 6 and protonated at pH < 3.[1]
Polarity (LogP) ~1.5 (Free Base)Moderately lipophilic in neutral form; highly polar in protonated form.[1]
Key Impurities 8-Nitrochroman (Precursor), 6-Aminochroman (Regioisomer), Phenols.[2][1]Separation of regioisomers requires specific stationary phase selectivity.[1]

Method Development Strategy: The "Triad" Approach

We compare three distinct methodologies. While a standard C18 approach is common, it often fails to resolve regioisomers or retain the protonated salt adequately.[2][1]

Comparison of Methodologies
FeatureMethod A: Standard Acidic C18 Method B: Phenyl-Hexyl (Recommended) Method C: Neutral pH C18
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl or PFP (e.g., XSelect CSH Phenyl-Hexyl)High-pH stable C18 (e.g., XBridge C18)
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol10mM Ammonium Acetate (pH 6.5) / ACN
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (Neutral Analyte)
Retention Low to Moderate (Analyte ionized)High (Specific aromatic retention)High (Analyte neutral)
Isomer Selectivity PoorExcellent Moderate
MS Compatibility ExcellentExcellentGood

Detailed Experimental Protocols

Method A: The "Rapid Screen" (Standard C18)

Use this for quick purity checks where isomer separation is not critical.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    [2]
  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

  • Observation: The protonated amine elutes early (

    
    ).[1] Peak shape is usually good due to the acidic mobile phase suppressing silanol ionization.[1]
    
Method B: The "Purity Profiling" Method (Recommended)

Use this for final product release and separating the 8-amino from 6-amino isomers.[1]

  • Rationale: The Phenyl-Hexyl phase interacts with the

    
    -electrons of the chroman ring.[1] This interaction is orthogonal to hydrophobicity, allowing separation of isomers based on electron density distribution.[2][1]
    
  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
    , 
    
    
    
    [2]
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than ACN)[1]
    
  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 70% B

    • 15.1 min: 95% B

    • 20.0 min: 95% B

  • Flow Rate: 1.0 mL/min[3][4]

  • Temp:

    
    
    
  • Critical Insight: Using Methanol instead of Acetonitrile is crucial here. ACN forms a "pi-cloud" that can shield the stationary phase, reducing the selectivity gain of the phenyl column.[1]

Method C: The "Retention" Method (Neutral pH)

Use this if the analyte elutes in the void volume with Method A or B.

  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    (Hybrid particle required for high pH stability).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10) or Ammonium Acetate (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Mechanism: At pH > 6, Chroman-8-ylamine (pKa ~4.[1]5) is fully deprotonated (neutral).[1] Hydrophobicity increases dramatically, shifting retention to 8–12 minutes.[2][1]

  • Risk: Synthesis precursors like phenols may ionize at high pH, potentially reversing elution order.[2][1]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal method based on your specific impurity profile.

MethodSelection Start Start: Chroman-8-ylamine Purity Analysis CheckIsomers Are Regioisomers (e.g. 6-amino) present? Start->CheckIsomers CheckRet Is Retention on C18 < 2 min? CheckIsomers->CheckRet No MethodB Method B: Phenyl-Hexyl / Methanol (Exploits Pi-Pi Selectivity) CheckIsomers->MethodB Yes (Critical) MethodA Method A: C18 / Formic Acid (Standard Screening) CheckRet->MethodA No (Acceptable) MethodC Method C: Hybrid C18 / pH 7-10 (Maximizes Hydrophobic Retention) CheckRet->MethodC Yes (Too Polar) MethodA->MethodB Poor Resolution MethodA->MethodC Peak Tailing

Caption: Decision tree for selecting the stationary phase based on impurity profile and retention needs.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform these system suitability tests before every run:

  • Resolution (

    
    ):  Must be 
    
    
    
    between Chroman-8-ylamine and the nearest impurity (likely the 8-nitro precursor).[1]
  • Tailing Factor (

    
    ):  For the amine peak, 
    
    
    
    should be
    
    
    .[1]
    • Troubleshooting: If

      
       in Method A, switch to Method C (High pH) or add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker.[1]
      
  • LOD/LOQ:

    • Prepare a standard at 0.05% of the target concentration.[1]

    • Signal-to-Noise (S/N) must be

      
       for LOQ.[1]
      
Sample Preparation Protocol
  • Weigh: 10 mg of Chroman-8-ylamine HCl.

  • Dissolve: Dissolve in 5 mL of Mobile Phase A (Water/Buffer).

    • Note: Do not dissolve in 100% ACN.[1] The salt may precipitate, or the "solvent strength mismatch" will cause peak distortion (fronting) for early eluting peaks.[2][1]

  • Dilute: Make up to 10 mL with Mobile Phase B.

  • Filter: 0.22

    
     PTFE filter (Nylon can adsorb amines).[1]
    

References

  • PubChem. (2025).[1] Compound Summary: (S)-8-Methylchroman-4-amine (Analogous Structure Data).[1][5] National Library of Medicine.[1][5] [Link]

  • Welch Materials. (2024).[1][4] Unlocking the Potential of Derivatization Technology in HPLC Analysis. (General principles of amine analysis). [Link]

  • Sielc Technologies. (2009).[1] HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography.[Link]

  • Chromatography Forum. (2004).[1] Amine hydrochloride in HPLC - Discussion on Salt Dissociation.[Link]

Sources

Comparative

Technical Comparative Guide: Chroman-8-ylamine vs. Chroman-6-ylamine Hydrochloride

Executive Summary This guide provides a technical analysis of the reactivity, handling, and application differences between Chroman-8-ylamine and Chroman-6-ylamine hydrochloride . While both are bicyclic aniline derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity, handling, and application differences between Chroman-8-ylamine and Chroman-6-ylamine hydrochloride . While both are bicyclic aniline derivatives used as scaffolds in GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors, their electronic and steric profiles differ fundamentally.

  • Chroman-6-ylamine (HCl): Behaves as a strongly activated nucleophile (analogous to p-anisidine). It exhibits superior reaction kinetics in amide couplings and S_NAr reactions but is prone to oxidative degradation if not handled correctly.[1] The hydrochloride salt form offers stability but requires a defined neutralization protocol.

  • Chroman-8-ylamine: Behaves as a sterically hindered, moderately activated nucleophile (analogous to o-anisidine). It is characterized by lower basicity and significant steric crowding at the reaction center. It is often supplied as a free base oil or low-melting solid, requiring strict inert atmosphere handling to prevent quinoid oxidation.

Structural & Electronic Analysis

The divergence in reactivity stems from the position of the amino group relative to the ether oxygen of the chroman ring.

Electronic Effects (Hammett Principles)[1]
  • Chroman-6-ylamine: The amino group is para to the ether oxygen. The oxygen lone pair donates electron density into the ring via resonance (+M effect), significantly increasing the electron density at the nitrogen. This makes the 6-isomer more basic and more nucleophilic.[2]

  • Chroman-8-ylamine: The amino group is ortho to the ether oxygen. While resonance donation exists, the inductive withdrawal (-I effect) of the oxygen is stronger at the ortho position. Furthermore, the proximity of the pyran ring creates a specific steric pocket that impedes the approach of bulky electrophiles.

Visualization of Electronic Activation

The following diagram illustrates the resonance contributions and steric environments.

ChromanReactivity cluster_6 Chroman-6-ylamine (Para-Effect) cluster_8 Chroman-8-ylamine (Ortho-Effect) N6 Nitrogen (Pos 6) O1 Ether Oxygen (Pos 1) Res6 Strong +M Resonance (High Nucleophilicity) O1->Res6 Lone Pair Donation Res6->N6 Activates N8 Nitrogen (Pos 8) O1_8 Ether Oxygen (Pos 1) Steric Steric Hindrance (Pyran Ring) O1_8->Steric Physical Blockade Inductive -I Inductive Effect (Lower Basicity) O1_8->Inductive Sigma Bond Pull Steric->N8 Slows Kinetics Inductive->N8 Deactivates

Caption: Comparative electronic and steric influences on the nucleophilic nitrogen center.

Comparative Data Profile

The following values are derived from experimental proxies (p-anisidine vs. o-anisidine) and specific chroman scaffold properties.

FeatureChroman-6-ylamine HClChroman-8-ylamine (Free Base)
CAS Number 2250243-12-8 (HCl)111479-93-7 (Base)
Electronic Analog p-Anisidineo-Anisidine
Approx. pKa (Conjugate Acid) 5.3 - 5.5 (More Basic)4.4 - 4.6 (Less Basic)
Nucleophilicity HighModerate to Low
Steric Hindrance Low (Accessible)High (Flanked by O and C7-H)
Common Physical Form White/Off-white Solid (Stable)Dark Oil or Low-melt Solid (Oxidation Prone)
Solubility Water, MeOH, DMSODCM, EtOAc, Toluene
Primary Risk Hygroscopicity (Salt)Rapid Oxidation (Quinone formation)

Experimental Protocols & Handling

Protocol A: Handling Chroman-6-ylamine HCl

Challenge: The HCl salt is non-nucleophilic. It must be neutralized (free-based) to react. Incomplete neutralization leads to stalled reactions; however, isolating the free base exposes it to oxidation. Solution: In-situ neutralization.[1]

  • Dissolution: Suspend 1.0 eq of Chroman-6-ylamine HCl in the reaction solvent (DCM or DMF).

  • Base Addition: Add 1.2 - 1.5 eq of DIPEA (Diisopropylethylamine) or TEA.

    • Note: Use DIPEA if the electrophile is sensitive to nucleophilic bases (like TEA).

  • Equilibration: Stir for 10-15 minutes at Room Temperature (RT). The suspension should clarify as the lipophilic free amine dissolves.

  • Reaction: Add the electrophile immediately after clarification to minimize oxidative stress.[1]

Protocol B: Reacting Chroman-8-ylamine

Challenge: The 8-position is sterically hindered. Standard amide couplings (e.g., EDC/HOBt) may proceed sluggishly, leading to side reactions.[1] Solution: Use high-activity coupling agents and steric accommodation.[1]

  • Reagent Selection: Use HATU or T3P (Propylphosphonic anhydride) rather than carbodiimides.[1]

  • Solvent: Use minimal solvent (high concentration, ~0.5 M) to drive kinetics.[1]

  • Catalysis: For metal-catalyzed cross-couplings (Buchwald-Hartwig), the 8-amino group and the 1-oxygen can act as a bidentate ligand, potentially poisoning the catalyst.

    • Recommendation: Use bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) that prevent chelation and overcome steric hindrance.[1]

Reactivity Case Studies

Scenario 1: Amide Coupling (Synthesis of Drug Intermediates)
  • Chroman-6-ylamine: Reacts rapidly with acid chlorides or activated esters.

    • Risk:[1] If using acid chlorides, bis-acylation can occur due to high nucleophilicity. Control temperature (0°C) and stoichiometry strictly.

  • Chroman-8-ylamine: Reaction is significantly slower (approx. 5-10x slower than 6-isomer).

    • Optimization: Requires elevated temperature (40-60°C) or stronger activation (HATU). Bis-acylation is rarely observed due to steric blocking.

Scenario 2: Reductive Amination
  • Chroman-6-ylamine: Forms imines readily. Reduction with NaBH(OAc)₃ is standard.[1]

  • Chroman-8-ylamine: Imine formation is the rate-limiting step. The crowding at C8 makes the attack on the ketone/aldehyde difficult.

    • Protocol Adjustment: Use Ti(OiPr)₄ as a Lewis acid additive to force imine formation before adding the reducing agent.

Scenario 3: Shelf Stability
  • 6-HCl: Stable for years if stored desiccated at RT.[1]

  • 8-Base: Degrades within weeks if exposed to air.[1] It turns from yellow to black (formation of azo/quinone species).[1] Store under Argon at -20°C.

Decision Workflow Diagram

Use this logic flow to select the correct conditions for your synthesis.

SynthesisLogic Start Select Isomer Iso6 Chroman-6-ylamine HCl Start->Iso6 Iso8 Chroman-8-ylamine Start->Iso8 Step6_1 Step 1: Neutralize (DIPEA/DMF) Iso6->Step6_1 Step6_2 Step 2: Control Temp (0°C) to prevent over-reaction Step6_1->Step6_2 Success Target Molecule Step6_2->Success Step8_1 Step 1: Purge Oxygen (Ar) Iso8->Step8_1 Step8_2 Step 2: Use Strong Activator (HATU / Ti(OiPr)4) Step8_1->Step8_2 Step8_2->Success

Caption: Operational workflow for maximizing yield based on isomer selection.

References

  • Electronic Effects in Heterocycles:Substituent Effects on NMR Spectroscopy of Chroman Derivatives. (Correlating Hammett constants to chroman ring positions).

  • pKa Proxies (Anisidines):pKa Values of Amines and Cyclic Organic Nitrogen Compounds. (Establishing basicity baselines for ortho/para ether-substituted anilines).

  • Steric Hindrance in Synthesis:Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. (Methodologies for overcoming steric barriers in amine coupling).

  • Chroman-6-amine HCl Properties:Compound Summary and Physical Properties.

Sources

Validation

A Comparative Guide to the Chromatographic Separation of Chroman-8-ylamine Enantiomers

For researchers, scientists, and professionals in drug development, the efficient and robust separation of enantiomers is a critical hurdle in the journey from discovery to a marketable therapeutic.[1] The stereoisomers...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and robust separation of enantiomers is a critical hurdle in the journey from discovery to a marketable therapeutic.[1] The stereoisomers of a chiral molecule can exhibit widely different pharmacological and toxicological profiles, making their individual assessment a regulatory and scientific necessity.[2][3] Chroman-8-ylamine, a key structural motif in various biologically active compounds, presents such a challenge. This guide provides an in-depth, objective comparison of chromatographic strategies for the enantioseparation of Chroman-8-ylamine, supported by experimental insights and data from closely related structures. We will explore the leading chiral stationary phases (CSPs) and chromatographic modes, offering a comprehensive roadmap for method development and optimization.

The Chirality Challenge of Chroman-8-ylamine

The chroman core, combined with a chiral amine at the 8-position, necessitates a robust enantioselective analytical method. The primary amine group is a key interaction site, influencing the choice of both the chiral stationary phase and the mobile phase conditions. This guide will focus on the two most successful and mechanistically distinct approaches for this type of separation:

  • High-Performance Liquid Chromatography (HPLC) with Polysaccharide-based Chiral Stationary Phases: This is a versatile and widely adopted method for a broad range of chiral compounds.[1][4]

  • Supercritical Fluid Chromatography (SFC) with Crown Ether-based Chiral Stationary Phases: This technique has shown exceptional promise for the separation of primary amines.[5]

Comparative Analysis of Separation Strategies

The selection of the optimal chromatographic technique and chiral stationary phase is paramount for achieving baseline resolution of Chroman-8-ylamine enantiomers. Below is a comparative overview of the most effective approaches.

Polysaccharide-Based CSPs in HPLC

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of chiral separations due to their broad applicability and diverse interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[1] For chroman derivatives, amylose-based phases like Chiralpak® IA and Chiralpak® AD have demonstrated high success rates.[1]

Mechanism of Separation: The helical structure of the polysaccharide derivative creates a chiral environment where the enantiomers of Chroman-8-ylamine can form transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, leading to different retention times.

Typical Performance:

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine1.01.453.2
Chiralpak® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol/Isopropanol/Diethanolamine (42:45:13:0.1, v/v/v/v)3.0>1.5>2.0
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (85:15, v/v) + 0.1% Diethylamine1.01.302.5

Note: Data is representative and based on the separation of chroman derivatives and primary aromatic amines.

Key Considerations:

  • Mobile Phase Additives: The basic nature of the amine in Chroman-8-ylamine necessitates the use of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), in the mobile phase.[6] This minimizes peak tailing by suppressing the interaction of the analyte with residual silanol groups on the silica support.

  • Solvent Choice: The choice of alcohol (isopropanol, ethanol) as a modifier in the normal phase can significantly impact selectivity. A systematic screening of different alcohols and their concentrations is recommended.

Crown Ether-Based CSPs in SFC

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption.[5] For primary amines like Chroman-8-ylamine, crown ether-based CSPs, such as Crownpak® CR-I(+), have shown remarkable success.[5]

Mechanism of Separation: Chiral recognition is achieved through the formation of a complex between the ammonium ion (-NH3+) of the protonated analyte and the chiral crown ether.[7][8] This interaction is highly specific and leads to excellent enantioselectivity.

Typical Performance:

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Separation Factor (α)Resolution (Rs)
Crownpak® CR-I(+) CO2/Methanol + 0.8% Trifluoroacetic Acid (TFA)3.015040>1.8>3.5

Note: Data is representative and based on the separation of primary amine racemates.[5]

Key Considerations:

  • Acidic Mobile Phase: Unlike polysaccharide-based CSPs that require a basic additive for amines, crown ether columns necessitate an acidic mobile phase to protonate the primary amine, enabling complexation with the crown ether.[5][8] Trifluoroacetic acid (TFA) is a commonly used additive.[5]

  • Elution Order: A significant advantage of crown ether CSPs is the availability of both (+) and (-) versions (e.g., Crownpak® CR-I(+) and CR-I(-)).[5][7] Using the opposite enantiomeric phase reverses the elution order, which can be beneficial in preparative chromatography for isolating the first-eluting enantiomer.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral separation of Chroman-8-ylamine enantiomers using the two discussed approaches.

Protocol 1: HPLC Separation using a Polysaccharide-Based CSP
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine. Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Dissolve the racemic Chroman-8-ylamine standard in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs).

Protocol 2: SFC Separation using a Crown Ether-Based CSP
  • System Preparation:

    • SFC System: An analytical SFC system equipped with a photodiode array (PDA) detector and back-pressure regulator.

    • Column: Crownpak® CR-I(+) (150 x 3.0 mm, 5 µm).

    • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.8% Trifluoroacetic Acid (B).

  • Sample Preparation:

    • Dissolve the racemic Chroman-8-ylamine standard in methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 5 µL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and record the chromatogram.

    • Determine the optimal isocratic conditions from the gradient run for further optimization if necessary.

Visualization of Method Development Workflow

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Chroman-8-ylamine Sample Screen_HPLC HPLC Screening (Polysaccharide CSPs: IA, AD, OD) Start->Screen_HPLC Screen_SFC SFC Screening (Crown Ether CSP: CR-I(+)) Start->Screen_SFC No_Separation No or Poor Separation (Rs < 1.0) Screen_HPLC->No_Separation No Success Partial_Separation Partial Separation (1.0 < Rs < 1.5) Screen_HPLC->Partial_Separation Partial Success Good_Separation Good Separation (Rs > 1.5) Screen_HPLC->Good_Separation Success Screen_SFC->No_Separation No Success Screen_SFC->Partial_Separation Partial Success Screen_SFC->Good_Separation Success No_Separation->Screen_HPLC Try Alternative Technique No_Separation->Screen_SFC Try Alternative Technique Optimize_MP Optimize Mobile Phase - % Modifier - Additive Concentration - Different Alcohol/Modifier Partial_Separation->Optimize_MP Validation Method Validation - Robustness - Reproducibility - Linearity Good_Separation->Validation Optimize_Conditions Optimize Conditions - Temperature - Flow Rate Optimize_MP->Optimize_Conditions Optimize_Conditions->Good_Separation

Caption: A flowchart illustrating the systematic approach to developing a chiral chromatographic method for Chroman-8-ylamine enantiomers.

Concluding Remarks

The successful enantioseparation of Chroman-8-ylamine is readily achievable with a systematic approach to method development. For HPLC, polysaccharide-based chiral stationary phases, particularly amylose derivatives like Chiralpak® IA, with a basic additive in a normal-phase mobile phase, offer a robust and reliable option. For a faster, more environmentally friendly alternative, Supercritical Fluid Chromatography with a crown ether-based CSP like Crownpak® CR-I(+) provides excellent selectivity for primary amines, provided the mobile phase is acidified.

The choice between these two powerful techniques will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and solvent consumption considerations. The protocols and comparative data presented in this guide serve as a strong foundation for researchers to efficiently develop and optimize a chiral separation method for Chroman-8-ylamine and related compounds, ensuring the stereochemical purity and safety of these important molecules.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-).
  • Application Note: Chiral Separation of Nebivolol Enantiomers using a Labeled Standard. Benchchem.
  • Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chrom
  • Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions.
  • Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2).
  • Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Daicel Chemical Industries, Ltd.
  • Enhancing Nebivolol Precursor Achiral Separation with Centrifugal Partition Chrom
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America.
  • Introducing the first sub-2 micron chiral columns
  • Instruction Manual for CHIRALPAK® IA. Daicel Chemical Industries, Ltd.
  • Method development with CHIRALPAK® IA. Chiral Technologies Europe.
  • The chromatograms obtained by Crownpak CR-I (+), CR-I (−) and Chiralpak ZWIX (−).
  • A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Deriv
  • CHIRALPAK® IA / CHIRALPAK® IA-3 / CHIRALPAK® IA-U Polysaccharide-Based Chiral Columns. Amerigo Scientific.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Instruction manual for CHIRALPAK® IA columns.
  • Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • Chiral HPLC Separ
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Thermo Fisher Scientific.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling and Disposal of Chroman-8-ylamine Hydrochloride

This guide provides essential, immediate safety and logistical information for the handling and disposal of Chroman-8-ylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Chroman-8-ylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to ensure the highest standards of laboratory safety. Our commitment is to empower you with the knowledge to manage chemical reagents responsibly, fostering a culture of safety and scientific excellence.

Understanding the Compound: A Proactive Approach to Safety

Chroman-8-ylamine hydrochloride is a heterocyclic amine, a class of compounds with diverse and potent biological activities. The presence of the chroman scaffold and the amine functional group suggests that this molecule may exhibit moderate to high toxicity and should be handled with care. The hydrochloride salt form generally increases water solubility, which can impact its absorption and potential for environmental dispersal. A thorough understanding of the potential hazards associated with this chemical class is the foundation of safe laboratory practice.

Engineering Controls: Your First Line of Defense

Primary containment through engineering controls is non-negotiable when handling Chroman-8-ylamine hydrochloride. These systems are designed to minimize exposure by isolating the chemical from the laboratory environment.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting of Chroman-8-ylamine hydrochloride must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols. The sash should be kept at the lowest practical height to maximize containment.

  • Ventilation: Ensure your laboratory is equipped with adequate general ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are paramount to personal safety. The following table outlines the minimum required PPE for handling Chroman-8-ylamine hydrochloride, with explanations for the necessity of each item.

PPE Component Specification Rationale for Use
Eye Protection Chemical splash goggles and a full-face shieldProtects against accidental splashes of solutions and airborne particles from the solid compound.
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness)Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove in case of contamination without exposing the skin.
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoesProtects the skin from potential contact with the chemical. The flame-resistant nature of the lab coat provides an additional layer of safety.
Respiratory Protection N95 or higher-rated respiratorRecommended as a precautionary measure, especially when handling larger quantities or if there is a potential for aerosol generation outside of a fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to be a self-validating system, with each step building upon the last to ensure a comprehensive safety protocol.

Caption: A logical workflow for the safe handling of Chroman-8-ylamine hydrochloride.

Step 1: Preparation and Pre-Handling
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for Chroman-8-ylamine hydrochloride may not be readily available, review the SDS for structurally similar compounds to anticipate potential hazards.

  • Assemble all necessary PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare the work area: Ensure the chemical fume hood is certified and functioning correctly. Clear the work surface of any unnecessary items and have spill control materials readily accessible.

Step 2: Weighing and Reconstitution (in Fume Hood)
  • Weighing: Use an analytical balance inside the fume hood. Handle the solid compound with care to avoid generating dust. Use a spatula and weighing paper.

  • Reconstitution: Slowly add the desired solvent to the solid to avoid splashing. Ensure the vial is capped securely before mixing.

Step 3: Experimental Use
  • Transport: When moving the reconstituted solution from the fume hood to another area of the lab, use a sealed, clearly labeled primary container within a secondary, shatterproof container.

  • Handling: Perform all experimental procedures that involve the open solution within a fume hood.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of Chroman-8-ylamine hydrochloride and its associated waste can pose a significant risk to human health and the environment.

  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a triple rinse with deionized water. The rinsate should be collected as hazardous waste.

Emergency Procedures: Preparedness is Key

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous protocols, you contribute to a safer research environment for yourself and your colleagues. This guide is a living document and should be adapted as more specific information about the properties of Chroman-8-ylamine hydrochloride becomes available.

References

  • General Guidance on the Handling of Research Chemicals. (Source: National Research Council) [Link]

  • OSHA Laboratory Safety Guidance. (Source: Occupational Safety and Health Administration) [Link]

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